Benzamidine
描述
RN given refers to parent cpd
Structure
3D Structure
属性
IUPAC Name |
benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
| Record name | Benzamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenecarboximidamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUE3ZY3J1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Benzamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamidine is a well-characterized, reversible, and competitive inhibitor of serine proteases. Its mechanism of action is centered on its ability to mimic the side chain of arginine, a natural substrate for many of these enzymes. By binding to the active site, specifically the S1 specificity pocket, this compound effectively blocks substrate access and subsequent catalysis. This guide provides a detailed exploration of the molecular interactions, quantitative inhibitory data, and experimental protocols relevant to the study of this compound's mechanism of action.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is in equilibrium, and the inhibitory effect can be overcome by increasing the substrate concentration. The defining characteristic of competitive inhibition is that the inhibitor and substrate cannot bind to the enzyme simultaneously.
The primary targets of this compound are trypsin and trypsin-like serine proteases.[1][2] These enzymes cleave peptide bonds on the carboxyl side of positively charged amino acid residues, primarily arginine and lysine. The specificity of these proteases is determined by the S1 subsite, a deep pocket in the active site that accommodates the substrate's side chain.
Molecular Interactions at the Active Site
The inhibitory potency of this compound stems from its structural similarity to the guanidinium group of arginine. The key molecular interactions within the active site of a trypsin-like serine protease are as follows:
-
Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of a conserved aspartate residue at the bottom of the S1 pocket (Asp189 in trypsin).[3] This is the primary determinant of this compound's binding affinity.
-
Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket.[3] These interactions contribute to the stability of the enzyme-inhibitor complex.
-
Hydrogen Bonding: Additional hydrogen bonds can form between the amidinium group of this compound and the backbone carbonyl groups of residues within the active site, further stabilizing the interaction.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The table below summarizes the reported Kᵢ values for this compound against various human serine proteases.
| Enzyme | Kᵢ (µM) | Reference(s) |
| Trypsin | 19, 21, 35 | [4][5][6] |
| Thrombin | 220, 320 | [5][6] |
| Plasmin | 350 | [6] |
| Tryptase | 20 | [5] |
| uPA (urokinase-type Plasminogen Activator) | 97 | [5] |
| Factor Xa | 110 | [5] |
| tPA (tissue-type Plasminogen Activator) | 750 | [5] |
| Acrosin | 4 | [4] |
Experimental Protocols
Determination of the Inhibition Constant (Kᵢ) for this compound against Trypsin
This protocol outlines a standard in vitro enzyme inhibition assay using a chromogenic substrate to determine the Kᵢ of this compound for trypsin.
Materials:
-
Bovine Trypsin
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or another suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.
-
Prepare the assay buffer (Tris-HCl).
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions with varying concentrations of this compound. Include a control with no inhibitor.
-
To each well, add the assay buffer and the desired concentration of this compound (or DMSO for the control).
-
Add the trypsin solution to each well to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should ideally be close to its Kₘ value for the enzyme.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline released upon substrate cleavage absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the type of inhibition by constructing a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different fixed inhibitor concentrations. For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis-Menten constant of the substrate. Alternatively, Kᵢ can be determined directly from the slope of the Lineweaver-Burk plot.
-
Visualizations
Signaling Pathway of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Experimental Workflow for Kᵢ Determination
Caption: Workflow for determining the Kᵢ of this compound.
Molecular Interaction of this compound in the S1 Pocket
Caption: Key interactions of this compound within the S1 subsite.
References
An In-depth Technical Guide to Benzamidine: Structure, Function, and Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine is an organic compound that serves as a fundamental tool in biochemistry and drug discovery.[1][2] As a reversible and competitive inhibitor of serine proteases, it plays a critical role in preventing protein degradation during extraction and purification processes.[1][3][4] Its structural similarity to the amino acids arginine and lysine allows it to effectively bind to the active sites of enzymes like trypsin, thrombin, and plasmin, making it an invaluable reagent in various experimental contexts.[5][6] This guide provides a comprehensive overview of this compound's structure, its mechanism of action, and its diverse applications in biochemical research.
Chemical and Physical Properties
This compound, with the chemical formula C₆H₅C(NH)NH₂, is the simplest aryl amidine.[1] It is a white solid that is typically handled as its hydrochloride salt, which is soluble in water and alcohol.[1] The key structural feature of this compound is its amidino group attached to a benzene ring, which is crucial for its biological activity.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂ (this compound) C₇H₉ClN₂ (this compound HCl) | [1][7] |
| Molar Mass | 120.15 g/mol (this compound) 156.61 g/mol (this compound HCl) | [1][8] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water and alcohol |
Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor, primarily targeting serine proteases.[1][5] The catalytic mechanism of serine proteases involves a catalytic triad (typically serine, histidine, and aspartate) in the active site. These proteases often exhibit specificity for cleaving peptide bonds following positively charged amino acid residues like arginine and lysine.
The inhibitory action of this compound stems from its structural mimicry of these natural substrates.[5] The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue located at the bottom of the S1 specificity pocket of trypsin-like serine proteases.[6][9] This binding is further stabilized by hydrogen bonds and hydrophobic interactions within the active site, effectively blocking the entry of the actual substrate and thus inhibiting the enzyme's proteolytic activity.[5][6]
Quantitative Data: Inhibition Constants (Kᵢ)
The potency of this compound as an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate stronger inhibition.
| Enzyme | Kᵢ (µM) | Reference(s) |
| Trypsin | 19, 21, 35 | [8][10][11] |
| Plasmin | 350 | [8][] |
| Thrombin | 220, 320 | [8][11][] |
| Tryptase | 20 | [11] |
| uPA (Urokinase-type Plasminogen Activator) | 97 | [7][11] |
| Factor Xa | 110 | [7][11] |
| tPA (Tissue Plasminogen Activator) | 750 | [11] |
| Acrosin | 4 | [10] |
Key Applications in Biochemistry
Protein Purification and Extraction
A primary application of this compound is its use as a protease inhibitor in lysis buffers during protein extraction.[4][13] Endogenous proteases released upon cell lysis can rapidly degrade the protein of interest, reducing yield and purity.[13] The inclusion of this compound, often as part of a broader protease inhibitor cocktail, effectively safeguards the target protein from proteolysis.[14] A typical working concentration for general protease inhibition is approximately 1 mM.
Affinity Chromatography
This compound can be covalently linked to a solid support, such as agarose beads (e.g., this compound Sepharose), to create an affinity chromatography resin.[15][16] This technique is highly effective for the purification of trypsin-like serine proteases.[17][18] The principle involves the specific binding of these proteases to the immobilized this compound ligand. After washing away unbound proteins, the purified proteases can be eluted by changing the pH or by competitive elution with a solution of free this compound.[16]
Enzyme Kinetic Studies
Due to its well-characterized, reversible inhibitory mechanism, this compound is frequently used as a reference or control inhibitor in enzyme kinetics assays.[3][19] These studies are crucial for understanding enzyme function and for the screening and development of new therapeutic agents that target proteases.[3]
Protein Crystallography
In structural biology, this compound is often used as a ligand to obtain stable protein-inhibitor complexes for X-ray crystallography.[1] By binding to the active site, it can help to stabilize the protein structure and prevent autolysis, facilitating the growth of high-quality crystals necessary for determining the three-dimensional structure of the enzyme.[20]
Experimental Protocols
Preparation and Storage of this compound Stock Solution
Materials:
-
This compound hydrochloride[7]
-
Sterile, degassed water or desired buffer[21]
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
To prepare a 1 M stock solution, dissolve 156.61 mg of this compound hydrochloride in 1 mL of sterile, degassed water.
-
For a 100 mM stock solution, dissolve 15.66 mg of this compound hydrochloride in 1 mL of sterile, degassed water.[5]
-
Ensure complete dissolution. Gentle warming may be required.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Storage: this compound solutions are susceptible to oxidation and are less stable at pH values above 7.[21] It is recommended to prepare solutions fresh. For short-term storage, aliquots can be frozen at -20°C. If storing frozen, flushing the vial with an inert gas like nitrogen or argon can improve stability.
General Protocol for Trypsin Inhibition Assay
Materials:
-
Trypsin solution (e.g., 20 nM in Tris-HCl buffer)[22]
-
This compound stock solution (e.g., 10 mM)
-
Substrate solution (e.g., Nα-p-Tosyl-L-arginine methyl ester, TAME, at 1 mM)[22]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[22]
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay.
-
In a cuvette, add the assay buffer and the trypsin solution.
-
Add the desired volume of the diluted this compound solution (or buffer for the uninhibited control) and incubate for a short period (e.g., 1-5 minutes) at a constant temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[22]
-
Initiate the reaction by adding the TAME substrate solution to the cuvette and mix quickly.
-
Immediately start monitoring the change in absorbance at 247 nm over time (e.g., for 1-5 minutes).[22] The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the Kᵢ value by analyzing the data using appropriate enzyme kinetic models, such as a Dixon plot.[23]
Conclusion
This compound remains an indispensable reagent in the biochemical sciences. Its well-understood structure and function as a competitive serine protease inhibitor make it a versatile tool for a wide range of applications, from routine protein protection to sophisticated biophysical studies and drug discovery efforts.[3][13] This guide has provided a detailed overview of its core properties, mechanisms, and practical applications, offering a valuable resource for researchers and professionals in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. goldbio.com [goldbio.com]
- 5. This compound HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. This compound hydrochloride | 1670-14-0 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. scielo.br [scielo.br]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. rockchemicalsinc.com [rockchemicalsinc.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound series AC Resins-Affinity Chromatography Resins-Tofflon Life Science [tofflon-lifescience.com]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. Characterization of p-aminothis compound-based sorbent and its use for high-performance affinity chromatography of trypsin-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. benchchem.com [benchchem.com]
- 20. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Benzamidine in Enzyme Kinetics: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount. Benzamidine, a synthetic small molecule, has long been a staple in the enzymologist's toolkit. This technical guide provides an in-depth exploration of this compound's role in enzyme kinetics, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its mechanism of action and applications.
Core Concepts: this compound as a Competitive Inhibitor
This compound functions as a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure allows it to bind to the active site of these enzymes, specifically mimicking the side chain of arginine, a common substrate residue for trypsin-like serine proteases.[3] This binding is characterized by an electrostatic interaction between the positively charged amidinium group of this compound and the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the enzyme.[3] By occupying the active site, this compound prevents the substrate from binding, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, meaning that the enzyme's activity can be restored by increasing the substrate concentration, which will outcompete the inhibitor for binding to the active site.
Quantitative Data: Inhibition Constants (Ki) of this compound
The potency of an inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a more potent inhibitor. The Ki of this compound has been determined for a variety of serine proteases.
| Enzyme | Organism/Source | Ki (µM) |
| Trypsin | Bovine | 19[4], 35[5] |
| Plasmin | Human | 350[5] |
| Thrombin | Human | 220[5] |
| Acrosin | Boar Sperm | 4[4] |
| Human Tissue Kallikrein (hK1) | Human | 1,098 ± 91[6] |
Experimental Protocols
Determination of Ki for this compound using a Chromogenic Substrate
This protocol outlines a general method for determining the inhibition constant (Ki) of this compound for a serine protease, such as trypsin, using a chromogenic substrate. The principle involves measuring the rate of product formation, which is directly proportional to the enzyme's activity, in the presence of varying concentrations of the substrate and inhibitor.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
This compound hydrochloride
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over a 10-15 minute period.
-
Prepare a stock solution of this compound hydrochloride in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, set up a series of reactions with varying concentrations of both the substrate and this compound. It is recommended to test at least five substrate concentrations and five inhibitor concentrations.
-
For each reaction, add the assay buffer, the enzyme solution, and the this compound solution to the wells.
-
Include control wells that contain all components except the inhibitor (to measure Vmax at each substrate concentration) and wells with no enzyme (to serve as a blank).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The product of BApNA hydrolysis, p-nitroaniline, has a strong absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction from the linear portion of the absorbance versus time plot.
-
Analyze the data using graphical methods such as the Dixon plot or the Lineweaver-Burk plot to determine the type of inhibition and the Ki value.
-
Affinity Purification of Serine Proteases using this compound Sepharose
This protocol describes the use of this compound-immobilized agarose beads (this compound Sepharose) for the affinity purification of serine proteases. The principle is based on the specific and reversible binding of the protease to the this compound ligand.
Materials:
-
This compound Sepharose resin
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or a competitive elution buffer containing a high concentration of free this compound)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0) if using a low pH elution buffer
-
Sample containing the target serine protease (e.g., cell lysate, culture supernatant)
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound Sepharose resin into a chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Application:
-
Apply the clarified sample containing the serine protease to the column. The flow rate should be slow enough to allow for efficient binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Low pH Elution: Elute the bound protease with Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.
-
Competitive Elution: Alternatively, elute the protease with a Binding Buffer containing a high concentration of free this compound (e.g., 10-20 mM). This method is gentler as it avoids a pH shift.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for enzyme activity using a suitable assay.
-
Pool the fractions containing the purified protease.
-
Visualizing the Molecular Interactions and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.
Caption: Competitive inhibition of a serine protease by this compound.
Caption: Workflow for determining the inhibition constant (Ki).
Caption: Simplified Thrombin-PAR1 signaling cascade.
Conclusion
This compound remains a valuable and widely used tool in the study of serine proteases. Its well-characterized mechanism as a competitive inhibitor, coupled with its broad specificity for this class of enzymes, makes it an excellent choice for a variety of applications, from routine protease inhibition in protein purification to detailed kinetic studies in drug discovery. This guide provides a foundational understanding and practical protocols to effectively utilize this compound in a research setting. For more specific applications, further optimization of the provided protocols may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel plasma kallikrein inhibitors of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzamidine: A Technical Guide to its Application as a Reversible Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of benzamidine as a reversible competitive inhibitor. This compound is a widely utilized tool in biochemical and pharmaceutical research for its ability to selectively and reversibly inhibit serine proteases, a critical class of enzymes involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its role in relevant signaling pathways.
Core Concepts: Mechanism of Action
This compound functions as a reversible competitive inhibitor, a class of inhibitors that bind to the active site of an enzyme, thereby preventing the substrate from binding.[1][2] This interaction is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.[1] The inhibitory effect of this compound is dependent on the relative concentrations of the inhibitor and the substrate; increasing the substrate concentration can overcome the inhibition.[2]
The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and, consequently, a more potent inhibitory effect.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound has been extensively characterized against a variety of serine proteases. The following table summarizes the inhibition constants (Ki) of this compound for several key enzymes.
| Enzyme | Organism/Tissue | Ki (μM) | References |
| Trypsin | Bovine Pancreas | 19 | [4] |
| Trypsin | - | 35 | [3][5][6][7] |
| Thrombin | - | 220 | [3][5][6][7] |
| Plasmin | - | 350 | [3][5][6][7] |
| Acrosin | Boar Sperm | 4 | [4] |
| Trypsin-like Protease | Anticarsia gemmatalis | 11.2 | [8] |
Experimental Protocols
Determining the Inhibition Constant (Ki) of this compound for Trypsin
This protocol outlines a standard spectrophotometric assay to determine the Ki of this compound for trypsin using a synthetic substrate.
Materials:
-
Trypsin solution (e.g., from bovine pancreas) of known concentration.
-
This compound hydrochloride solution of various concentrations.
-
Substrate solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME).[9][10]
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0.[9]
-
Spectrophotometer capable of measuring absorbance at 253 nm (for BAEE) or 247 nm (for TAME).[9][10]
Procedure:
-
Prepare Reagents: Prepare stock solutions of trypsin, this compound, and the substrate in the assay buffer. A series of this compound dilutions should be prepared to test a range of inhibitor concentrations.
-
Assay Setup: In a series of cuvettes, pipette the assay buffer, a constant amount of trypsin solution, and varying concentrations of the this compound solution. Include a control cuvette with no this compound.
-
Pre-incubation: Incubate the enzyme-inhibitor mixtures for a short period (e.g., 5 minutes) at a constant temperature (e.g., 25°C) to allow the binding equilibrium to be reached.[10]
-
Initiate Reaction: Add a fixed amount of the substrate solution to each cuvette to start the enzymatic reaction.
-
Monitor Reaction Rate: Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength. The rate of the reaction is proportional to the initial linear rate of absorbance change.[9][10]
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each this compound concentration.
-
To determine the Ki, various graphical methods can be used, such as a Dixon plot (1/V vs. [I]) or by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.[11][12] The Cheng-Prusoff equation can also be used to calculate Ki from IC50 values if determined.[3]
-
Affinity Chromatography for Serine Protease Purification
This compound can be immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography matrix for the purification of trypsin-like serine proteases.[13]
Materials:
-
This compound-agarose column (e.g., HiTrap this compound FF).[14][15]
-
Binding buffer: e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.[14]
-
Elution buffer:
-
Low pH elution: e.g., 0.05 M glycine-HCl, pH 3.0.
-
Competitive elution: e.g., Binding buffer containing a high concentration of free this compound or a similar competing ligand.[14]
-
-
Neutralization buffer (if using low pH elution): e.g., 1 M Tris-HCl, pH 8.0.
Procedure:
-
Column Equilibration: Equilibrate the this compound-agarose column with 5-10 column volumes of binding buffer.[14]
-
Sample Application: Load the protein sample containing the target serine protease onto the column.
-
Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.[14]
-
Elution:
-
Low pH Elution: Elute the bound protease using the low pH elution buffer. Collect fractions and immediately neutralize them with the neutralization buffer to prevent denaturation.
-
Competitive Elution: Elute the bound protease by applying the competitive elution buffer.
-
-
Analysis: Analyze the collected fractions for the presence and purity of the target protease using methods such as SDS-PAGE and activity assays.
Signaling Pathways and Logical Relationships
This compound's inhibitory action on serine proteases has significant implications for various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
Mechanism of Reversible Competitive Inhibition
Caption: Reversible competitive inhibition of an enzyme by this compound.
Simplified Trypsin Signaling Pathway via PAR2
Trypsin, a key target of this compound, is known to activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, initiating downstream signaling cascades involved in inflammation and cellular proliferation.[4][16]
Caption: Simplified trypsin signaling pathway through PAR2 activation.
Thrombin's Role in the Coagulation Cascade and PAR Activation
Thrombin is a crucial serine protease in the blood coagulation cascade and also signals through Protease-Activated Receptors (PARs).[17][18]
Caption: Thrombin's dual role in coagulation and cell signaling.
Plasmin-Mediated Fibrinolysis
Plasmin, another serine protease inhibited by this compound, is the primary enzyme responsible for the breakdown of fibrin clots in a process called fibrinolysis.[19][20]
Caption: The central role of plasmin in the fibrinolytic pathway.
Structure-Activity Relationship (SAR)
The inhibitory activity of this compound derivatives against serine proteases is influenced by the nature and position of substituents on the this compound scaffold. Studies have shown that factors such as hydrophobicity, electronic properties, and the size of the substituent can significantly impact the binding affinity and selectivity of these inhibitors. For instance, the interaction of substituted benzamidines with thrombin is primarily affected by the hydrophobicity of the substituent, while for plasmin and C1s, both electron-donating properties and hydrophobicity play a crucial role.[21] A deeper understanding of these structure-activity relationships is vital for the rational design of more potent and selective serine protease inhibitors for therapeutic applications.
Applications in Research and Drug Development
This compound's utility extends across various domains of biomedical research and pharmaceutical development:
-
Protease Inhibition in Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of target proteins by endogenous proteases.[22][23]
-
Affinity Chromatography: As detailed in the experimental protocols, immobilized this compound is a valuable tool for the purification of serine proteases.[14][15]
-
Enzyme Kinetics Studies: this compound serves as a model competitive inhibitor for studying the kinetics and mechanism of serine proteases.
-
Drug Discovery Scaffold: The this compound moiety is a key pharmacophore in the design of synthetic protease inhibitors. Its ability to mimic the side chains of arginine and lysine allows it to effectively target the S1 specificity pocket of trypsin-like serine proteases. This has led to the development of various anticoagulant and other therapeutic agents.
Conclusion
This compound remains an indispensable tool for researchers and scientists working with serine proteases. Its well-characterized mechanism as a reversible competitive inhibitor, coupled with its broad applicability in both fundamental research and drug discovery, underscores its importance in the field. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this compound in a laboratory setting. A thorough understanding of its properties and applications will continue to facilitate advancements in our understanding of serine protease function and the development of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. Frontiers | Some aspects of trypsin's involvement in the regulation of physiological functions [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Principles of Reversible Enzyme Inhibition | Algor Cards [cards.algoreducation.com]
- 9. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]
- 14. gels.yilimart.com [gels.yilimart.com]
- 15. HiTrap® this compound FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]
- 16. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thrombin - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. eclinpath.com [eclinpath.com]
- 20. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 21. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. neb.com [neb.com]
Benzamidine Hydrochloride Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine hydrochloride hydrate is a synthetic, reversible competitive inhibitor of serine proteases. Its ability to mimic the side chains of arginine and lysine allows it to bind to the active site of these enzymes, preventing the cleavage of their natural substrates. This property has made it an indispensable tool in biochemical research and pharmaceutical development, primarily used to prevent proteolysis during protein purification and analysis. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and key applications of this compound hydrochloride hydrate.
Core Properties of this compound Hydrochloride Hydrate
This compound hydrochloride hydrate is a white to off-white, crystalline powder.[1] It is hygroscopic and should be stored in a cool, dry place.[1][2] The compound is known to be sensitive to oxidation, and for applications requiring high purity, it is recommended to prepare solutions fresh in degassed water.[3][4]
Physicochemical and Structural Data
The fundamental physicochemical and structural properties of this compound hydrochloride hydrate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈N₂ · HCl · xH₂O (commonly monohydrate, C₇H₁₁ClN₂O)[5][6][7] |
| Molecular Weight | 174.63 g/mol (for monohydrate)[5][8]; 156.61 g/mol (anhydrous basis)[8][9][10] |
| CAS Number | 206752-36-5[6][7][9][11] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 86-88 °C (lit.)[6][8][11][12] |
| Solubility | Soluble in water (50 mg/mL, solution may be clear to slightly hazy) and alcohol.[3][6][12][13] Soluble in ethanol (~10 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL).[5] Solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5] |
| pH of Solution | ~5 (50 g/L in H₂O at 20 °C)[1][6] |
| pKa | The pKa of the benzamidinium ion is approximately 11.6. |
| Hygroscopicity | Hygroscopic[1][2][6] |
| Stability | Sensitive to oxidation.[3][4] Aqueous solutions are not recommended for storage for more than one day.[5] Frozen aliquots under inert gas may be stable for a short period.[3] |
Biological Activity and Applications
The primary biological activity of this compound hydrochloride hydrate is the competitive inhibition of serine proteases. It is widely used as a protease inhibitor in various biochemical applications to protect proteins from degradation.
Key Applications:
-
Protein Purification: It is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of the target protein by endogenous proteases.[14]
-
Enzyme Assays: Used to inhibit the activity of specific serine proteases to study their function and kinetics.
-
Western Blotting and Immunoprecipitation: Included in buffers to protect proteins from degradation during these analytical procedures.[1][9]
-
Affinity Chromatography: this compound can be immobilized on a solid support (e.g., this compound Sepharose) to selectively bind and purify or remove serine proteases like thrombin and trypsin from a sample.[14]
-
Drug Development: Serves as a scaffold or starting point for the design of more specific and potent protease inhibitors for therapeutic applications.[12]
Mechanism of Action: Competitive Inhibition of Serine Proteases
This compound acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged amidinium group of this compound mimics the side chains of the natural substrates, arginine and lysine, allowing it to fit into the S1 specificity pocket of the enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby inhibiting catalysis.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key properties of this compound hydrochloride hydrate. These are generalized protocols that can be adapted for this specific compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound hydrochloride hydrate in an aqueous buffer.
Materials:
-
This compound hydrochloride hydrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound hydrochloride hydrate to a known volume of PBS (pH 7.4) in a sealed flask. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the suspension at high speed and collect the supernatant.
-
Quantification:
-
Prepare a series of standard solutions of this compound hydrochloride hydrate of known concentrations in PBS.
-
Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound hydrochloride hydrate in the saturated supernatant by interpolating its absorbance on the calibration curve. This concentration represents the aqueous solubility.
-
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
This compound hydrochloride hydrate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for ionic strength adjustment
-
pH meter with a glass electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound hydrochloride hydrate and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration:
-
Slowly add the standardized NaOH solution in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point (the point where half of the this compound has been neutralized).
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.
-
Stability Assessment of Aqueous Solutions
This protocol outlines a basic approach to assess the stability of an aqueous solution of this compound hydrochloride hydrate under specific storage conditions.
Materials:
-
This compound hydrochloride hydrate
-
Deionized water or appropriate buffer
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C and incubator at 25°C)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound hydrochloride hydrate of a known concentration in the desired aqueous solvent.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This serves as the baseline.
-
Storage: Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 2-8°C and 25°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of this compound hydrochloride hydrate. Monitor for the appearance of any degradation products.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (time zero) values. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Visualization of Experimental Workflow
Workflow for Protein Purification with this compound Hydrochloride Hydrate
The following diagram illustrates a typical workflow for protein purification from a cell lysate, incorporating this compound hydrochloride hydrate as a protease inhibitor.
Conclusion
This compound hydrochloride hydrate remains a crucial reagent in the fields of biochemistry, molecular biology, and pharmaceutical sciences. Its well-characterized properties as a reversible serine protease inhibitor make it an effective tool for preserving the integrity of proteins during experimental procedures. This guide has provided a comprehensive overview of its fundamental properties, detailed experimental protocols for its characterization, and a visualization of its application in a common laboratory workflow. A thorough understanding of these aspects is essential for its effective use in research and development.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. spectrabase.com [spectrabase.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. who.int [who.int]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potentiometric titration [protocols.io]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. www3.paho.org [www3.paho.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. database.ich.org [database.ich.org]
Benzamidine's Inhibitory Mechanism Against Trypsin-Like Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the inhibitory activity of benzamidine against trypsin-like serine proteases. This compound, a synthetic competitive inhibitor, serves as a crucial tool in protease research and as a foundational scaffold in drug discovery. This document details its mechanism of action, binding kinetics, and specificity across a range of trypsin-like enzymes. Furthermore, it offers comprehensive experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's role in serine protease inhibition.
Introduction
Trypsin-like serine proteases are a ubiquitous class of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) in their active site. They play critical roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Consequently, their dysregulation is implicated in numerous pathologies, making them significant targets for therapeutic intervention.
This compound is a small, aromatic compound featuring a positively charged amidinium group. This structural feature allows it to act as a potent and reversible competitive inhibitor of trypsin-like enzymes, which typically cleave peptide bonds following basic amino acid residues such as arginine and lysine. The positively charged amidinium group of this compound mimics the side chains of these natural substrates, enabling it to bind with high affinity to the S1 specificity pocket of the enzyme's active site. This guide will delve into the specifics of this interaction and its implications for research and drug development.
Mechanism of Inhibition
This compound functions as a competitive inhibitor, reversibly binding to the active site of trypsin-like enzymes. The core of its inhibitory activity lies in the electrostatic and hydrophobic interactions between the inhibitor and the enzyme's S1 specificity pocket.[1]
-
Electrostatic Interaction: The positively charged amidinium group of this compound forms a strong salt bridge with the negatively charged carboxylate group of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This interaction is the primary determinant of this compound's affinity and specificity for trypsin-like proteases.
-
Hydrophobic Interactions: The benzene ring of this compound engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.
This binding orientation physically occludes the active site, preventing the natural substrate from binding and subsequent catalysis. The inhibition is reversible, meaning the this compound can dissociate from the enzyme, restoring its activity.
Quantitative Inhibition Data
The inhibitory potency of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the reported Kᵢ values of this compound for various trypsin-like enzymes.
| Enzyme | Kᵢ (µM) | Notes |
| Trypsin (bovine) | 19 - 35 | This compound is a well-established and potent inhibitor of trypsin.[2][3] |
| Plasmin | 350 | Shows moderate inhibition against plasmin, an enzyme involved in fibrinolysis.[2] |
| Thrombin (human α-thrombin) | 220 | Exhibits moderate inhibitory activity against thrombin, a key enzyme in the coagulation cascade.[2] |
| Human Tissue Kallikrein (hK1) | 1,098 | Demonstrates weaker inhibition against hK1 compared to trypsin.[4] |
| Plasma Kallikrein | 0.1 - 1.0 | Potent inhibition has been observed for some this compound derivatives against plasma kallikrein.[5] |
| Factor Xa | - | This compound derivatives have been synthesized to target Factor Xa, but specific Kᵢ values for this compound itself are not readily available. |
| Factor IXa | - | This compound has been used to stabilize thrombin-activated Factor VIII in Factor IXa assays, but a direct Kᵢ value is not reported.[6] |
| Factor XIa | Weak inhibitor | This compound is considered a weak inhibitor and is primarily used to facilitate the crystallization of Factor XIa for structural studies.[1][7][8][9] |
| Factor XIIa | - | This compound has been noted to interact with Factor XIIa, but quantitative inhibition data is not specified.[5] |
| Activated Protein C (APC) | - | Kᵢ value for this compound against APC is not readily available in the reviewed literature. |
Experimental Protocols
Trypsin Inhibition Assay using Nα-Benzoyl-L-Arginine 4-Nitroanilide (BAPNA)
This spectrophotometric assay measures the rate of p-nitroaniline release from the chromogenic substrate BAPNA upon hydrolysis by trypsin. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
This compound hydrochloride
-
Spectrophotometer capable of reading at 410 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of bovine trypsin (e.g., 1 mg/mL) in 1 mM HCl. Store in aliquots at -20°C.
-
BAPNA Stock Solution: Dissolve BAPNA in DMSO to a concentration of 40 mM. Store protected from light at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water (e.g., 10 mM).
-
Assay Buffer: Prepare the Tris-HCl buffer at the desired pH and temperature.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate well or cuvette, combine the assay buffer, the trypsin solution (diluted to a working concentration, e.g., 10 µg/mL), and the this compound dilution (or buffer for the uninhibited control).
-
Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a pre-warmed BAPNA working solution (diluted from the stock into the assay buffer to the desired final concentration, e.g., 1 mM).
-
Immediately monitor the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 5-10 minutes) using the spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each this compound concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
To determine the Kᵢ value for competitive inhibition, perform the assay at multiple substrate (BAPNA) concentrations and create a Lineweaver-Burk or Dixon plot.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (kₐ) and dissociation (kₑ) rate constants, and subsequently the dissociation constant (Kₑ), for the binding of this compound to a trypsin-like enzyme.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Purified trypsin-like enzyme (ligand)
-
This compound hydrochloride (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine or high salt solution)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified trypsin-like enzyme (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the enzyme immobilization to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer, including a zero-concentration control (running buffer only).
-
Inject the this compound solutions sequentially over both the enzyme-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is switched back to running buffer.
-
-
Surface Regeneration:
-
After each this compound injection, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without denaturing the immobilized enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kₑ) is calculated as the ratio of the dissociation and association rate constants (Kₑ = kₑ/kₐ). The Kᵢ for a competitive inhibitor is equivalent to its Kₑ.
-
Signaling Pathways and Experimental Workflows
The Coagulation Cascade
This compound and its derivatives are known to inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa. Understanding this pathway is crucial for the development of novel antithrombotic agents.
Caption: The coagulation cascade, illustrating the intrinsic, extrinsic, and common pathways leading to fibrin clot formation, and the subsequent fibrinolysis. This compound inhibits key enzymes like thrombin and plasmin.
Experimental Workflow for Determining Enzyme Inhibition Constants
The following diagram outlines a typical workflow for characterizing an enzyme inhibitor like this compound.
Caption: A generalized workflow for the determination of enzyme inhibition constants, from initial preparation to data analysis and validation.
Conclusion
This compound remains an indispensable tool for the study of trypsin-like serine proteases. Its well-characterized, competitive, and reversible inhibitory mechanism makes it an ideal reference compound and a starting point for the design of more potent and selective inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in academia and industry. The visualization of the coagulation cascade and a typical experimental workflow further aids in conceptualizing the broader context and practical application of studying this compound's inhibitory activity. As our understanding of the roles of serine proteases in disease deepens, the principles of inhibition exemplified by this compound will continue to be of paramount importance in the development of novel therapeutics.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminothis compound and this compound and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel plasma kallikrein inhibitors of the this compound type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of factor X by factors IXa and VIII; a specific assay for factor IXa in the presence of thrombin-activated factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutation of surface residues to promote crystallization of activated factor XI as a complex with this compound: an essential step for the iterative structure-based design of factor XI inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutation of Surface Residues to Promote Crystallization of Activated Factor XI as a Complex with this compound: an Essential Step for the Iterative Structure-Based Design of Factor XI Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. Activation of factor XI by products of prothrombin activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Benzamidine in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of benzamidine, a competitive reversible inhibitor of serine proteases, for preventing proteolytic degradation during protein purification. Adherence to these protocols will help ensure the isolation of intact, full-length target proteins, thereby increasing yield and preserving functionality.
Introduction to this compound as a Protease Inhibitor
During protein extraction from native sources or recombinant expression systems, the rupture of cell membranes releases a host of endogenous proteases. Serine proteases, a major class of these enzymes, can rapidly degrade the target protein, leading to lower yields, loss of biological activity, and difficulties in downstream applications. This compound is a small molecule that acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin by binding to the active site of these enzymes.[1][2] Its reversible nature necessitates its presence throughout the purification workflow to ensure continuous protection of the target protein.[2]
Key Characteristics of this compound
| Property | Description |
| Mechanism of Action | Competitive, reversible inhibition of serine proteases.[2] |
| Target Proteases | Trypsin, thrombin, plasmin, and other trypsin-like serine proteases.[1][3] |
| Formulation | Commonly used as this compound hydrochloride, which is soluble in water. |
| Stability | Sensitive to oxidation; it is highly recommended to prepare solutions fresh before use.[1][4] Aqueous solutions should not be stored for more than one day.[5] Stock solutions in solvents like DMSO can be stored at -20°C for about a month or -80°C for up to six months.[3] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the cell type and the level of endogenous protease activity. The following table provides recommended starting concentrations. It is advisable to optimize the concentration for your specific application.
| Application | Recommended this compound Concentration | Citation |
| General Protease Inhibition | 1 mM | [1] |
| E. coli Lysis Buffer | 1 mM - 5 mM | [6][7] |
| Yeast Lysis Buffer | 0.5 - 4.0 mM | [1] |
| Mammalian Cell Lysis Buffer | 1 mM | [8] |
Inhibition Constants (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a stronger inhibition.
| Protease | Ki Value (µM) | Citation |
| Tryptase | 20 | [3] |
| Trypsin | 21 | [3] |
| uPA (urokinase-type Plasminogen Activator) | 97 | [3] |
| Factor Xa | 110 | [3] |
| Thrombin | 320 | [3] |
| tPA (tissue Plasminogen Activator) | 750 | [3] |
Experimental Protocols
Preparation of a 1 M this compound Hydrochloride Stock Solution
Materials:
-
This compound hydrochloride (FW: 156.61 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh out 1.566 g of this compound hydrochloride.
-
Dissolve the powder in 8 ml of high-purity water. Gentle warming may be required to fully dissolve the compound.[4]
-
Once dissolved, adjust the final volume to 10 ml with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol for Protein Extraction from E. coli
Materials:
-
E. coli cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
1 M this compound hydrochloride stock solution
-
Lysozyme
-
DNase I
-
Other protease inhibitors (optional, e.g., PMSF)
Procedure:
-
Thaw the E. coli cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer. A common ratio is 5 ml of buffer per gram of wet cell pellet.
-
Add lysozyme to a final concentration of 1 mg/ml and DNase I to a final concentration of 0.05 mg/ml.
-
Crucially, add this compound hydrochloride to the lysis buffer to a final concentration of 1-5 mM from your 1 M stock solution. [6][7] If using other protease inhibitors, add them at this stage as well.
-
Incubate the suspension on ice for 30 minutes with occasional gentle mixing.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 30 seconds off) to prevent overheating.
-
Clarify the lysate by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction for subsequent purification steps. Remember to keep all subsequent buffers supplemented with this compound.
Protocol for Protein Extraction from Mammalian Cells
Materials:
-
Mammalian cell pellet
-
Lysis Buffer (e.g., RIPA buffer or a Tris-based buffer with non-ionic detergents)
-
1 M this compound hydrochloride stock solution
-
Protease inhibitor cocktail (optional)
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A typical volume is 1 ml of buffer per 10^7 cells.
-
Immediately before use, add this compound hydrochloride to the lysis buffer to a final concentration of 1 mM from your 1 M stock solution. If using a protease inhibitor cocktail, add it at this time.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube for further analysis or purification. Ensure all buffers used in subsequent steps contain 1 mM this compound.
Visualizations
Caption: Mechanism of competitive inhibition by this compound.
Caption: Protein purification workflow incorporating this compound.
Concluding Remarks
This compound is an effective and widely used serine protease inhibitor that plays a crucial role in preserving the integrity of target proteins during purification. By understanding its mechanism of action and employing the appropriate concentrations and handling procedures outlined in these notes, researchers can significantly improve the quality and yield of their purified proteins. For proteins that are particularly sensitive to degradation, the inclusion of this compound in a broader protease inhibitor cocktail is recommended to inhibit other classes of proteases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ベンズアミジン 塩酸塩 水和物 | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for cell lysis – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 8. Lysis of Mammalian and Sf9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preparation of Benzamidine Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidine is a competitive, reversible inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes. Its hydrochloride salt is commonly used in laboratory settings to prevent proteolytic degradation of proteins of interest during extraction and purification procedures. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, ensuring accurate and effective use in research and drug development.
Compound Data Summary
Accurate preparation of a stock solution begins with a thorough understanding of the compound's properties. The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂・HCl | [1][2] |
| Molecular Weight | 156.61 g/mol (anhydrous) | [1][2][3] |
| 174.63 g/mol (monohydrate) | [4][5] | |
| Purity | ≥98% | [2][6] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Solubility in Water | 50 mg/mL[8], 100 mg/mL (may require heating) | [8] |
| Solubility in Ethanol | ~10 mg/mL | [2][6] |
| Solubility in DMSO | ~25 mg/mL | [2][6] |
| Solubility in DMF | ~25 mg/mL | [2][6] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | [2][6] |
Experimental Protocols
Preparation of a 1 M Aqueous this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound hydrochloride in water.
Materials:
-
This compound hydrochloride (anhydrous, MW: 156.61 g/mol )
-
Nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 1 M solution, you will need 156.61 g of this compound hydrochloride per liter of water. For smaller volumes, adjust the mass accordingly (e.g., 1.566 g for 10 mL).
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 7-8 mL for a final volume of 10 mL).
-
Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied to aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add nuclease-free water to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For short-term storage, 2-8°C is acceptable.[8]
Recommended Storage and Stability
| Solvent | Storage Temperature | Stability | Reference |
| Water | -20°C | 1 month (aliquoted) | [9] |
| -80°C | 6 months (aliquoted) | [9] | |
| 2-8°C | 1 year (for commercially prepared 1M solution) | ||
| Room Temperature | Not recommended for more than one day | [6] | |
| DMSO/Ethanol | -20°C | 1 month | [3][9] |
| -80°C | 1 year | [3] |
Note: Aqueous solutions of this compound are susceptible to oxidation. It is recommended to prepare fresh solutions or use aliquots stored under inert gas for critical applications.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway: The Coagulation Cascade
This compound inhibits serine proteases, many of which are key components of the coagulation cascade. This pathway is a prime example of a biological process regulated by a cascade of serine protease activations.
References
- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Benzamidine in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of benzamidine in affinity chromatography, a critical step in protein purification to prevent proteolytic degradation. This compound can be utilized in two primary ways: as a soluble protease inhibitor added to chromatography buffers or as a ligand immobilized on an affinity chromatography matrix to specifically capture and remove serine proteases.
Section 1: Soluble this compound as a Protease Inhibitor
This compound hydrochloride is a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its addition to buffers during protein purification is a common strategy to protect the target protein from degradation.
Mechanism of Action
This compound mimics the structure of arginine and lysine side chains, which are the natural substrates for trypsin-like proteases. It binds to the active site of these enzymes, reversibly inhibiting their proteolytic activity.
Key Experimental Considerations
-
Concentration: A final concentration of 1 mM this compound is generally recommended for effective protease inhibition.[1] For specific applications, such as inhibiting proteases from yeast, the concentration may range from 0.5 to 4.0 mM.[1]
-
Stability: this compound solutions are susceptible to oxidation. It is recommended to prepare fresh solutions in degassed water before each use.[1] Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[2]
-
Reversibility: As a reversible inhibitor, its effectiveness is concentration-dependent. Therefore, it is crucial to include this compound in all buffers throughout the purification process until the proteases are removed.[1]
-
Compatibility: this compound is generally compatible with most affinity chromatography resins. However, it is always advisable to check for compatibility with your specific matrix and target protein.
Protocol for Preparing Buffers with Soluble this compound
-
Prepare Stock Solution:
-
Weigh out the required amount of this compound hydrochloride.
-
Dissolve it in high-purity, degassed water to a stock concentration of 1 M. For example, dissolve 156.6 mg of this compound HCl (MW: 156.6 g/mol ) in 1 mL of water.
-
Gentle warming or ultrasonic treatment may be necessary to fully dissolve the powder.[2]
-
Sterilize the stock solution by passing it through a 0.22 µm filter.[2]
-
Aliquot and store at -20°C or -80°C.[2]
-
-
Prepare Working Buffers:
-
Thaw an aliquot of the this compound stock solution.
-
Add the stock solution to your affinity chromatography buffers (e.g., lysis buffer, binding buffer, wash buffer) to achieve the desired final concentration (typically 1 mM). For example, add 1 mL of 1 M this compound stock solution to 999 mL of buffer.
-
Ensure complete mixing.
-
Section 2: this compound Affinity Chromatography for Serine Protease Removal
This compound can be covalently coupled to a chromatography matrix, such as Sepharose, to create an affinity resin that specifically binds and removes serine proteases from a sample.[3] This is particularly useful for removing enzymes like thrombin or Factor Xa after cleavage of fusion protein tags.[3]
Principle
The immobilized p-aminothis compound ligand acts as a competitive inhibitor, binding to the active site of trypsin-like serine proteases.[3] The target protein, which does not have an affinity for this compound, flows through the column, while the proteases are retained.
Commercial this compound Resins
Several pre-packed columns and bulk resins are commercially available, such as this compound Sepharose 4 Fast Flow (high sub) and HiTrap this compound FF (high sub).[4][5] These resins are based on highly cross-linked agarose, allowing for high flow rates.[6][7]
Quantitative Data Summary
| Parameter | This compound Sepharose 4 Fast Flow (high sub) | This compound Sepharose 6B |
| Matrix | Highly cross-linked 4% agarose[4][5] | 6% agarose[3] |
| Average Particle Size | 90 µm[4] | 90 µm[3] |
| Ligand | p-aminothis compound[4] | p-aminothis compound[3] |
| Ligand Density | ≥ 12 µmol/mL medium[4] | 7 µmol/mL drained media[3] |
| Binding Capacity | ≥ 35 mg trypsin/mL medium[4][5] | 13 mg trypsin/mL drained media[3] |
| Recommended pH (Long Term) | 2-8[4] | 3-11[3] |
| Recommended pH (Short Term) | 1-9[4] | 2-13[3] |
Experimental Workflow for Protease Removal
Caption: Workflow for serine protease removal using this compound affinity chromatography.
Detailed Protocol for Using HiTrap this compound FF (high sub) Columns
This protocol is adapted for a 1 mL or 5 mL pre-packed HiTrap column and can be performed using a syringe, peristaltic pump, or a liquid chromatography system.[5][6]
Materials:
-
HiTrap this compound FF (high sub) column (1 mL or 5 mL)[5]
-
Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4[5]
-
Elution Buffer (Low pH): 0.05 M Glycine-HCl, pH 3.0[5]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0[5]
-
High-purity water
-
0.45 µm filter
Procedure:
-
Column Preparation and Equilibration: a. Remove the top cap and snap off the end of the column. b. To avoid introducing air, connect the column to your system (syringe or pump) "drop-to-drop".[5] c. Wash the column with 5 column volumes of high-purity water to remove the storage solution (20% ethanol in 0.05 M acetate buffer, pH 4).[5] d. Equilibrate the column with 5-10 column volumes of Binding Buffer.[5] Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.[5]
-
Sample Preparation and Loading: a. Centrifuge and/or filter the sample through a 0.45 µm filter to remove any particulate matter.[5] b. If the sample is viscous, dilute it with Binding Buffer.[5] c. Apply the prepared sample to the equilibrated column. d. Crucially, collect the flow-through fraction. This fraction contains your target protein, now depleted of serine proteases.
-
Washing: a. Wash the column with 5-10 column volumes of Binding Buffer or until the absorbance at 280 nm returns to baseline.[5] This ensures that all of your target protein has passed through the column.
-
Elution (of bound proteases): a. Note: This step is for regenerating the column. The eluate will contain the bound proteases. b. Prepare collection tubes containing 60-200 µL of Neutralization Buffer per mL of fraction to be collected to immediately neutralize the low pH of the elution buffer.[5] c. Elute the bound proteases with 5-10 column volumes of Elution Buffer. d. Other elution methods include using a competitive inhibitor like 20 mM p-aminothis compound or denaturing agents like 8 M urea or 6 M guanidine hydrochloride.[5]
-
Regeneration and Storage: a. To regenerate the column for reuse, wash it with 3-5 column volumes of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle three times.[3] b. Re-equilibrate the column with Binding Buffer. c. For long-term storage, wash the column with 5 column volumes of 20% ethanol in 0.05 M acetate buffer, pH 4, and store at 4-8°C.[4]
Signaling Pathway and Logical Relationships
Caption: Logical diagram of this compound affinity chromatography for protease removal.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. gels.yilimart.com [gels.yilimart.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. prep-hplc.com [prep-hplc.com]
application of benzamidine in preventing protein degradation
Application Notes: Benzamidine as a Protease Inhibitor
Introduction
This compound is a reversible, competitive inhibitor of serine proteases, making it an essential reagent in preventing protein degradation during extraction and purification.[1][2] Its primary application lies in the protection of target proteins from endogenous proteases released upon cell lysis. By mimicking the substrate of these enzymes, this compound binds to the active site, thereby preventing the cleavage of peptide bonds in the protein of interest.
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[2][3] The amidine group of this compound electrostatically interacts with the aspartate residue (Asp189) in the S1 specificity pocket of the trypsin-like serine protease active site, while the benzene ring engages in hydrophobic interactions.[4] This binding is reversible, meaning that the inhibitor can dissociate from the enzyme.
Figure 1: Mechanism of competitive inhibition by this compound.
Applications
This compound is widely utilized in various biochemical and molecular biology applications:
-
Protein Extraction and Purification: It is a common component of lysis buffers to inhibit serine protease activity immediately upon cell disruption.[5][6][7]
-
Enzyme Assays: Used to control for the activity of contaminating serine proteases.
-
Protein Crystallography: this compound can be used as a ligand to prevent the degradation of the protein of interest during the crystallization process.[1]
-
Drug Discovery: It serves as a tool in screening assays and mechanism-based studies for the development of new therapeutic agents targeting proteases.[2]
-
Affinity Chromatography: Immobilized p-aminothis compound is used as an affinity ligand to purify or remove trypsin-like serine proteases from a sample.[8][9]
Quantitative Data
The effectiveness of this compound as a protease inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Lower Ki values indicate tighter binding and more effective inhibition.
| Enzyme | Organism | Ki (µM) |
| Trypsin | Bovine | 19[10] |
| Trypsin | Human | 21[11] |
| Tryptase | Human | 20[11] |
| Plasmin | Human | 350[12] |
| Thrombin | Human | 220[12], 320[11] |
| uPA (urokinase-type Plasminogen Activator) | Human | 97[11] |
| Factor Xa | Human | 110[11] |
| tPA (tissue-type Plasminogen Activator) | Human | 750[11] |
| Acrosin | Boar Sperm | 4[10] |
Working Concentrations:
| Application | Recommended Concentration |
| General Protease Inhibition | 1 mM[13][14] |
| Inhibition of Yeast Proteases | 0.5 - 4.0 mM[13][14] |
| Cell Lysis for Protein Extraction | 1 mM[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound hydrochloride, which can be further diluted to the desired working concentration.
Materials:
-
This compound hydrochloride (MW: 156.61 g/mol )[12]
-
Nuclease-free water
-
Heating plate/stirrer (optional)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 1.566 g of this compound hydrochloride.
-
Add the this compound hydrochloride to a sterile container.
-
Add 8 mL of nuclease-free water.
-
Gently mix the solution. Heating may be required to fully dissolve the compound.[14]
-
Once dissolved, adjust the final volume to 10 mL with nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C. Frozen aliquots may be stable for a short time.[14] For longer-term storage, storing at -80°C for up to 6 months is recommended.[11] It is advisable to prepare fresh solutions due to sensitivity to oxidation.[14]
Protocol 2: Use of this compound in a Cell Lysis Buffer for Protein Extraction
This protocol provides a general guideline for incorporating this compound into a lysis buffer to prevent protein degradation during cell lysis and protein extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Protocol for cell lysis – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. med.unc.edu [med.unc.edu]
- 7. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 8. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Benzamidine in Protease Inhibitor Cocktails
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of protein samples is paramount for reliable and reproducible results in a myriad of research applications, from enzymatic assays to Western blotting and mass spectrometry. Endogenous proteases, released during cell lysis, pose a significant threat to protein stability, leading to degradation and loss of function. Protease inhibitor cocktails are essential reagents designed to preserve the proteome by inactivating a broad range of these degradative enzymes. Benzamidine, a competitive reversible inhibitor of serine proteases such as trypsin, plasmin, and thrombin, is a key component in many of these cocktails. This document provides detailed application notes, protocols, and quantitative data for the effective use of this compound in protease inhibitor cocktails.
Data Presentation: Quantitative Composition of Protease Inhibitor Cocktails
The following tables summarize common working concentrations of individual inhibitors, including this compound, in protease inhibitor cocktails tailored for different cell types. These cocktails are typically prepared as concentrated stock solutions (e.g., 100X) and then diluted to a 1X final concentration in the lysis buffer immediately before use.
Table 1: General Purpose Protease Inhibitor Cocktail
| Inhibitor | Target Proteases | Typical Stock Concentration (100X) | Final Working Concentration (1X) |
| This compound HCl | Serine Proteases | 100 mM | 1 mM |
| PMSF | Serine Proteases | 100 mM | 1 mM |
| Aprotinin | Serine Proteases | 200 µg/mL | 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1 mg/mL | 10 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 mg/mL | 10 µg/mL |
| EDTA | Metalloproteases | 100 mM | 1 mM |
Table 2: Protease Inhibitor Cocktail for Mammalian Cells
| Inhibitor | Target Proteases | Typical Stock Concentration (100X) | Final Working Concentration (1X) |
| This compound HCl | Serine Proteases | 100 mM | 1 mM |
| AEBSF HCl | Serine Proteases | 100 mM | 1 mM |
| Aprotinin | Serine Proteases | 30 µM | 0.3 µM[1] |
| Bestatin | Aminopeptidases | 300 µM | 3 µM[1] |
| E-64 | Cysteine Proteases | 1.4 mM | 14 µM[1] |
| Leupeptin | Serine and Cysteine Proteases | 525 µM | 5.25 µM[1] |
| Pepstatin A | Aspartic Proteases | 100 µM | 1 µM[1] |
| EDTA (optional) | Metalloproteases | 500 mM | 5 mM[1] |
Table 3: Protease Inhibitor Cocktail for Bacterial Cells
| Inhibitor | Target Proteases | Typical Stock Concentration (100X) | Final Working Concentration (1X) |
| This compound HCl | Serine Proteases | 100 mM | 1 mM[1] |
| PMSF | Serine Proteases | 100 mM | 1 mM[1] |
| AEBSF HCl | Serine Proteases | 66.8 mM | 668 µM[1] |
| Bestatin | Aminopeptidases | 300 µM | 3 µM[1] |
| E-64 | Cysteine Proteases | 1.4 mM | 14 µM[1] |
| Pepstatin A | Aspartic Proteases | 100 µM | 1 µM[1] |
| 1,10-Phenanthroline | Metalloproteases | 100 mM | 1 mM[1] |
| Iodoacetamide | Cysteine Proteases | 100 mM | 1 mM[1] |
Table 4: Protease Inhibitor Cocktail for Yeast Cells
| Inhibitor | Target Proteases | Typical Stock Concentration (100X) | Final Working Concentration (1X) |
| This compound HCl | Serine Proteases | 50 mM - 400 mM | 0.5 mM - 4.0 mM[2] |
| PMSF | Serine Proteases | 100 mM | 1 mM |
| Pepstatin A | Aspartic Proteases | 220 µM | 2.2 µM[3] |
| E-64 | Cysteine Proteases | 140 µM | 1.4 µM[3] |
| 1,10-Phenanthroline | Metalloproteases | 50 M | 500 µM[3] |
| AEBSF | Serine Proteases | 10 M | 100 µM[3] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare concentrated stock solutions of individual inhibitors and then combine them to create the final cocktail. This allows for greater flexibility in tailoring the cocktail composition to specific experimental needs.
-
This compound HCl: Dissolve in deionized water to a final concentration of 1 M. Store at -20°C.
-
PMSF: Dissolve in an anhydrous solvent such as ethanol, methanol, or isopropanol to a final concentration of 100 mM. PMSF is unstable in aqueous solutions and should be added to the lysis buffer immediately before use.[4]
-
Aprotinin, Leupeptin, Bestatin: Dissolve in deionized water. Store at -20°C.
-
Pepstatin A: Dissolve in methanol or DMSO. Store at -20°C.
-
EDTA: Dissolve in deionized water and adjust the pH to 8.0 with NaOH. Store at room temperature.
-
AEBSF, E-64, 1,10-Phenanthroline, Iodoacetamide: Dissolve in deionized water. Store at -20°C.
Protocol 1: Protein Extraction from Mammalian Cells using RIPA Buffer
This protocol is suitable for the extraction of cytoplasmic, membrane, and nuclear proteins from adherent or suspension mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (use a mammalian-specific cocktail, see Table 2)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer containing freshly added 1X protease inhibitor cocktail to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
Store the protein extract at -80°C for long-term storage.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added 1X protease inhibitor cocktail.
-
Follow steps 5-9 from the adherent cell protocol.
Protocol 2: Protein Extraction from Bacterial Cells using Sonication
This protocol is designed for the efficient lysis of bacterial cells and extraction of soluble proteins.
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Protease Inhibitor Cocktail (use a bacterial-specific cocktail, see Table 3)
-
Lysozyme (optional, for enhanced lysis)
-
DNase I (optional, to reduce viscosity from DNA)
-
Sonicator with a microtip
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Harvest bacterial cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.
-
Add the 1X protease inhibitor cocktail to the cell suspension.
-
(Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
(Optional) Add DNase I to a final concentration of 10 µg/mL.
-
Place the tube containing the cell suspension in an ice-water bath to keep it cool during sonication.
-
Sonicate the sample using short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating and protein denaturation. Repeat until the lysate appears less viscous and slightly clearer.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the insoluble cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration and store the extract at -80°C.
Visualizations
Caption: Experimental workflow for protein extraction using protease inhibitor cocktails.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
References
Application Notes and Protocols for Benzamidine in Yeast Extracts
Inhibiting Proteolytic Degradation in Yeast Lysates Using Benzamidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental cellular processes and for the production of recombinant proteins. A critical step in studying yeast proteins is the preparation of high-quality cell extracts. However, the release of endogenous proteases upon cell lysis can lead to significant degradation of target proteins, compromising downstream applications. This compound is a competitive, reversible inhibitor of serine proteases, a major class of proteases found in yeast.[1] This document provides detailed application notes and protocols for the effective use of this compound to inhibit protease activity in yeast extracts, ensuring the integrity of your protein samples.
Mechanism of Action:
This compound acts as a competitive inhibitor by binding to the active site of serine proteases, such as trypsin and trypsin-like enzymes.[1] This binding is reversible, meaning that this compound can dissociate from the enzyme. Therefore, it is crucial to maintain an effective concentration of this compound throughout the extraction and purification process to ensure continuous inhibition.[1]
Data Presentation
While this compound is a well-established serine protease inhibitor, it is important to note that yeast contains a variety of proteases belonging to different classes, including aspartyl proteases (e.g., Proteinase A) and cysteine proteases.[2][3] For comprehensive protection, this compound is most effective when used as part of a broader protease inhibitor cocktail. The following table summarizes the recommended concentrations for this compound and other commonly used protease inhibitors in yeast extracts.
| Inhibitor Class | Inhibitor | Stock Solution | Final Concentration | Target Proteases in Yeast (Examples) |
| Serine Proteases | This compound HCl | 1 M in water | 0.5 - 4.0 mM | Proteinase B, Trypsin-like proteases |
| Serine Proteases | Phenylmethylsulfonyl fluoride (PMSF) | 100 mM in isopropanol or ethanol | 1 mM | Proteinase B, other serine proteases |
| Aspartyl Proteases | Pepstatin A | 1 mM in DMSO or ethanol | 1 µM | Proteinase A |
| Cysteine Proteases | E-64 | 10 mM in water | 1-10 µM | Cysteine proteases |
| Metalloproteases | EDTA | 0.5 M in water, pH 8.0 | 1-5 mM | Metalloproteases |
| Aminopeptidases | Bestatin | 1 mg/mL in methanol | 1-10 µg/mL | Aminopeptidases |
Note: The optimal concentration of each inhibitor may need to be determined empirically for specific applications and yeast strains.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound Hydrochloride
This compound hydrochloride is soluble in water.[4]
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder (MW: 156.61 g/mol ).
-
Dissolving: Dissolve the powder in high-purity, degassed water to a final concentration of 1 M. Gentle heating may be required to fully dissolve the compound.[4]
-
Storage: this compound solutions are sensitive to oxidation.[1][4] It is recommended to prepare fresh solutions before each use.[1][4] For short-term storage, aliquots can be stored at -20°C under an inert gas.[4]
Protocol 2: Preparation of Yeast Cell Lysate with this compound
This protocol describes a general method for preparing yeast cell lysates using glass beads, a common and effective mechanical lysis method.
Materials:
-
Yeast cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
1 M this compound HCl stock solution
-
Other protease inhibitor stock solutions (see table above)
-
Acid-washed glass beads (0.5 mm diameter)
-
Microcentrifuge tubes
-
Vortex mixer
-
Chilled microcentrifuge
Procedure:
-
Harvest Cells: Centrifuge the yeast culture to pellet the cells. Wash the pellet once with ice-cold sterile water.
-
Prepare Lysis Buffer with Inhibitors: On ice, prepare the required volume of lysis buffer. Immediately before use, add this compound to the desired final concentration (e.g., 2 mM). For comprehensive protection, add other protease inhibitors from the table to their recommended final concentrations.
-
Resuspend Cell Pellet: Resuspend the yeast cell pellet in the prepared lysis buffer containing protease inhibitors. The ratio of buffer to cell pellet may need to be optimized, but a common starting point is 2 volumes of buffer per 1 volume of wet cell pellet.
-
Cell Lysis:
-
Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.
-
Vortex vigorously for 30-60 second intervals, with 1-2 minute cooling periods on ice in between. Repeat this cycle 4-6 times.
-
-
Clarify Lysate: Centrifuge the crude lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris and glass beads.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. This lysate is now ready for downstream applications.
Protocol 3: Assay for Protease Inhibition using a Fluorometric Method
This protocol provides a general method to quantify the effectiveness of this compound in inhibiting total protease activity in a yeast lysate using a commercially available fluorometric protease activity assay kit with a FITC-casein substrate.[5][6]
Materials:
-
Yeast cell lysate prepared with and without this compound (and/or other inhibitors).
-
Fluorometric Protease Activity Assay Kit (containing FITC-casein substrate and assay buffer).
-
Microplate reader capable of measuring fluorescence at Ex/Em = 490/525 nm.
-
96-well black microplate.
Procedure:
-
Prepare Samples: Prepare serial dilutions of the yeast lysates (with and without inhibitors) in the provided assay buffer.
-
Set up the Assay Plate:
-
Add 50 µL of each diluted lysate sample to separate wells of the 96-well plate.
-
Include a "no lysate" control (assay buffer only) to measure background fluorescence.
-
Include a positive control (e.g., trypsin provided in the kit) to ensure the assay is working correctly.
-
-
Initiate the Reaction: Add 50 µL of the diluted FITC-casein substrate solution to each well. Mix gently by shaking the plate for a few seconds.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.[5] Take readings every 5-10 minutes for a total of 60-120 minutes at room temperature or 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each sample. The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percentage of inhibition for the samples containing this compound compared to the untreated control.
-
Visualizations
Caption: Workflow for yeast protein extraction with protease inhibition.
Caption: Protection of signaling pathway components from proteolysis.
This compound is an effective and widely used inhibitor of serine proteases in yeast extracts. For optimal protection of target proteins, it should be used in combination with a cocktail of other protease inhibitors that target different classes of proteases. The protocols provided here offer a starting point for the use of this compound, and researchers are encouraged to optimize the inhibitor concentrations for their specific yeast strain and experimental conditions. By effectively inhibiting proteolysis, researchers can ensure the integrity and quality of their protein samples, leading to more reliable and reproducible results in their downstream analyses.
References
- 1. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 2. Three yeast proteins that specifically inhibit yeast proteases A, B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and monitoring of protease activity in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. raybiotech.com [raybiotech.com]
- 6. Amplite® Universal Fluorimetric Protease Activity Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
A Practical Guide to Using HiTrap Benzamidine FF Columns for Serine Protease Purification
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols
This guide provides a comprehensive overview and practical protocols for the use of HiTrap Benzamidine FF columns in the purification and removal of trypsin-like serine proteases. These columns are a valuable tool in various research and drug development applications, particularly for enhancing the purity of recombinant proteins after proteolytic cleavage of fusion tags.
Principle of Operation
HiTrap this compound FF columns are pre-packed with this compound Sepharose 4 Fast Flow resin, a robust and efficient medium for affinity chromatography.[1][2] The principle relies on the specific and reversible binding of trypsin-like serine proteases to the ligand, p-aminothis compound, which is a synthetic protease inhibitor.[2][3] This ligand is covalently attached to a highly cross-linked 4% agarose matrix via a stable ether linkage and a long spacer arm, which optimizes the binding capacity.[2][4] The high degree of cross-linking of the agarose beads allows for high flow rates, making it a "Fast Flow" (FF) medium.[2][3]
The interaction between the this compound ligand and the active site of serine proteases is highly specific, allowing for the effective separation of these enzymes from complex biological mixtures such as cell culture supernatants, bacterial lysates, and serum.[1][5]
Key Applications
The primary applications of HiTrap this compound FF columns include:
-
Purification of trypsin-like serine proteases: This includes enzymes such as trypsin, thrombin, factor Xa, urokinase, and prekallikrein.[1]
-
Removal of serine proteases from protein preparations: This is crucial to prevent proteolytic degradation of the target protein.[4] A common application is the removal of thrombin or factor Xa after the cleavage of fusion tags from recombinant proteins.[1][5]
-
Depletion of serine proteases from biological samples: For instance, removing proteases from human plasma to prevent sample degradation.[2][3]
Column Specifications and Characteristics
A summary of the key characteristics of HiTrap this compound FF columns is provided in the table below.
| Parameter | Specification | Reference |
| Column Volumes | 1 ml and 5 ml | [1] |
| Matrix | Highly cross-linked 4% agarose beads | [2] |
| Ligand | p-Aminothis compound | [2][3] |
| Binding Capacity | ≥ 35 mg trypsin/ml medium | [4][5] |
| Recommended Flow Rate (1 ml column) | 1 ml/min | [4][5] |
| Recommended Flow Rate (5 ml column) | 5 ml/min | [4][5] |
| Column Hardware Pressure Limit | 5 bar (0.5 MPa) | [4] |
| pH Stability (Long Term) | pH 2-8 | [2] |
| pH Stability (Short Term) | pH 1-9 | [2] |
| Storage Solution | 20% ethanol in 0.05 M acetate buffer, pH 4 | [5] |
| Storage Temperature | 4°C to 8°C | [5] |
Experimental Protocols
Column Preparation
This protocol outlines the essential steps to prepare the HiTrap this compound FF column for use with a syringe, peristaltic pump, or a liquid chromatography system like ÄKTA™.[1][4]
Materials:
-
HiTrap this compound FF column (1 ml or 5 ml)
-
Syringe or peristaltic pump
-
Distilled water
-
Binding Buffer (e.g., 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4)[5]
Procedure:
-
Fill the pump tubing or syringe with distilled water.[4]
-
Remove the top cap from the column and connect it to the syringe or pump tubing, ensuring a "drop-to-drop" connection to avoid introducing air.[4]
-
Remove the snap-off end at the column outlet.[4]
-
Wash the column with 5 column volumes (CV) of distilled water to remove the storage solution (20% ethanol).[5]
-
Equilibrate the column with 5 CV of Binding Buffer. The column is now ready for sample application.[4]
Protocol for Removal of Thrombin After On-Column Cleavage of a GST-Tagged Protein
This protocol is a common application where a target protein is cleaved from its GST tag using thrombin while bound to a GSTrap™ FF column. The eluate containing the cleaved protein and thrombin is then passed through a HiTrap this compound FF column to remove the thrombin.[4]
Materials:
-
GSTrap™ FF column with bound and cleaved GST-tagged protein
-
HiTrap this compound FF column
-
Binding Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)[4]
-
High Salt Wash Buffer (e.g., 20 mM sodium phosphate, 1.0 M NaCl, pH 7.5)[6]
-
Elution Buffer (for HiTrap this compound FF column regeneration, see Protocol 3)
Workflow Diagram:
Caption: Workflow for thrombin removal after on-column cleavage.
Procedure:
-
After on-column cleavage of the GST-tagged protein on the GSTrap FF column, connect the outlet of the GSTrap FF column to the inlet of a pre-equilibrated HiTrap this compound FF column.[4]
-
Wash the connected columns with Binding Buffer. The cleaved target protein will pass through the HiTrap this compound FF column, while the thrombin will bind.[4]
-
Collect the flow-through fractions, which contain the purified target protein.[4]
-
(Optional) A high salt wash can be performed to remove any non-specifically bound proteins.[6]
Elution and Regeneration of the HiTrap this compound FF Column
After the purification or removal process, the bound serine proteases can be eluted to regenerate the column for subsequent uses.[5]
Materials:
-
Elution Buffer (choose one of the options below)
-
Binding Buffer
-
Neutralization Buffer (if using low pH elution)
Elution Buffer Options: [5]
| Elution Buffer | Description |
| Low pH Elution | 0.05 M Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0. This disrupts the ionic interactions. It is important to neutralize the eluted fractions immediately with a buffer like 1 M Tris-HCl, pH 9.0 to prevent protein denaturation.[4][5] |
| Competitive Elution | 20 mM p-aminothis compound in Binding Buffer. This provides a more gentle elution by competing for the binding sites.[4][5] |
| Denaturing Elution | 8 M Urea or 6 M Guanidine-HCl. This is a harsh elution method and should only be used if the bound protease does not need to be recovered in its active form.[5] |
Procedure:
-
Wash the column with 5-10 CV of the chosen Elution Buffer to elute the bound protease.[5]
-
If the eluted protease is to be reused, immediately buffer exchange the fractions into a suitable buffer using a desalting column.[4]
-
Re-equilibrate the column with 5-10 CV of Binding Buffer. The column is now ready for reuse.[5]
-
For long-term storage, wash the column with 5 CV of distilled water followed by 5 CV of 20% ethanol in 0.05 M acetate buffer, pH 4, and store at 4-8°C.[5]
Visualization of the Purification Principle
The following diagram illustrates the principle of affinity chromatography using the HiTrap this compound FF column.
Caption: Principle of serine protease purification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no binding of the target protease | Incorrect binding buffer pH or ionic strength. | Ensure the binding buffer pH is between 7.4 and 8.0 and contains at least 0.5 M NaCl to minimize ionic interactions.[4] |
| Protease is inactive or its active site is blocked. | Verify the activity of the protease before application. | |
| Non-specific binding of other proteins | Ionic interactions between proteins and the matrix. | Increase the salt concentration in the binding and wash buffers (up to 1.0 M NaCl).[6] |
| Low recovery of the eluted protease | Elution conditions are too harsh, causing denaturation. | Use a milder elution method, such as competitive elution with p-aminothis compound.[4][5] |
| Protease has precipitated on the column. | Use denaturing agents like urea or guanidine-HCl for elution if recovery of active protein is not required.[5] | |
| High back pressure | Clogged column due to particulate matter in the sample. | Centrifuge and filter the sample (0.45 µm filter) before application.[4] |
| Flow rate is too high. | Reduce the flow rate to the recommended value.[4][5] |
By following these guidelines and protocols, researchers can effectively utilize HiTrap this compound FF columns for the efficient purification and removal of serine proteases, leading to higher purity of target proteins and more reliable downstream applications.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. prep-hplc.com [prep-hplc.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. HiTrap® this compound FF for Thrombin & Factor Xa Removal [sigmaaldrich.com]
- 6. gels.yilimart.com [gels.yilimart.com]
Application Notes and Protocols for Studying Protein-Ligand Interactions with Benzamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying the interaction between proteins and the small molecule inhibitor, benzamidine. This compound is a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin, making it a valuable tool in biochemical and pharmaceutical research. The following sections detail various biophysical and biochemical techniques to characterize this interaction, including quantitative data and step-by-step protocols.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions.[1][2][3] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4]
Application Note:
ITC is the gold standard for characterizing the thermodynamics of protein-benzamidine interactions. By titrating this compound into a solution containing the target protein, a complete thermodynamic profile of the binding event can be obtained. This data is crucial for understanding the driving forces behind the interaction (enthalpic or entropic) and for lead optimization in drug discovery.
Quantitative Data: this compound-Serine Protease Interactions
| Target Protein | Ligand | Ki (μM) |
| Trypsin | This compound | 35[5] |
| Plasmin | This compound | 350[5] |
| Thrombin | This compound | 220[5] |
Note: Ki (inhibition constant) is often comparable to KD for competitive inhibitors.
Experimental Protocol: ITC
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal)
-
Purified target protein (e.g., Trypsin) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound hydrochloride solution in the same buffer
-
Syringe for titration
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the desired buffer.
-
Prepare a 10-20 fold higher concentration of this compound in the same buffer.
-
Thoroughly degas both the protein and ligand solutions to avoid air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution and the reference cell with the same buffer.[2]
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.[3]
-
Allow the system to reach equilibrium between each injection. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time.[6] It is widely used in drug discovery for screening and characterizing the binding of small molecules to protein targets.[6]
Application Note:
SPR is ideal for studying the kinetics of this compound binding to its target proteases. By immobilizing the protein on a sensor chip and flowing different concentrations of this compound over the surface, one can determine the association (ka) and dissociation (kd) rate constants, and subsequently calculate the equilibrium dissociation constant (KD).
Experimental Protocol: SPR
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified target protein
-
This compound solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of this compound solutions at different concentrations over the immobilized protein surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound ligand.[6]
-
Between each this compound injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH buffer) to remove the bound ligand.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the KD from the ratio of the rate constants (KD = kd/ka).
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Khan Academy [khanacademy.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. preprints.org [preprints.org]
- 5. selleckchem.com [selleckchem.com]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Troubleshooting & Optimization
Benzamidine Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of benzamidine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with this compound solutions.
1. Issue: Unexpected Loss of Protease Inhibition
You have prepared a lysis buffer containing this compound, but you observe significant protein degradation, suggesting the protease inhibitor is not active.
-
Possible Cause 1: Solution Instability. Aqueous solutions of this compound, particularly at neutral to alkaline pH, can hydrolyze over time, leading to a loss of inhibitory activity.
-
Solution: It is highly recommended to prepare aqueous this compound solutions fresh for each experiment.[1] If a stock solution must be prepared, it should be aliquoted and stored at -20°C or -80°C for a short period, though the long-term stability of frozen aqueous solutions is not well-established.[1] For longer-term storage, consider preparing stock solutions in DMSO, which are stable for up to 1 year at -20°C or 2 years at -80°C.[2]
-
Possible Cause 2: Incorrect pH. The stability of this compound is pH-dependent. In basic conditions, hydrolysis is accelerated.
-
Solution: Check the pH of your buffer. If it is alkaline, the this compound may be degrading rapidly. While this compound is a reversible inhibitor and must be present at all steps if effective, its stability decreases significantly as the pH increases.[3][4]
-
Possible Cause 3: Oxidation. this compound is sensitive to oxidation.[1]
-
Solution: When preparing aqueous stock solutions, use degassed water.[1] For storage of frozen aliquots, flushing the vial with an inert gas like nitrogen or argon can help minimize oxidation.[5]
Below is a decision tree to help troubleshoot the loss of protease inhibition.
2. Issue: Precipitate Forms in this compound Solution
Upon dissolving this compound hydrochloride in a buffer, a precipitate is observed.
-
Possible Cause 1: Exceeded Solubility. The solubility of this compound hydrochloride can be exceeded, especially in certain buffers or at high concentrations. The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5]
-
Solution: Prepare a more dilute solution. It may be necessary to gently warm the solution to aid dissolution, but be mindful of potential degradation at elevated temperatures.
-
Possible Cause 2: pH of the Solution. The amidine group is basic, making this compound hydrochloride more soluble in acidic to neutral solutions. In basic buffers (pH > 8), the free base form may be less soluble and could precipitate.
-
Solution: Try dissolving the this compound hydrochloride in a slightly acidic solution first before adding it to your final, more basic buffer. Ensure the final pH of your experimental solution is not excessively high.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable in acidic to neutral conditions and becomes increasingly unstable as the pH becomes more alkaline due to hydrolysis. The primary degradation product is benzamide.
Q2: What is the recommended way to prepare and store this compound solutions?
For maximum efficacy, it is strongly recommended to prepare aqueous solutions of this compound fresh for each use.[1] If a stock solution is necessary, prepare it in DMSO for long-term storage at -20°C or -80°C.[2] For short-term storage of aqueous solutions, it is best to store them as frozen aliquots after preparation with degassed water and under an inert atmosphere, though their shelf-life is not well-defined.[1]
Q3: Can I heat my this compound solution to get it to dissolve?
Gentle heating can be used to aid in the dissolution of this compound hydrochloride in water.[1] However, prolonged or excessive heating should be avoided as the effect of temperature on the rate of hydrolysis has not been extensively quantified.
Q4: What are the typical working concentrations for this compound as a protease inhibitor?
A general working concentration for protease inhibition is approximately 1 mM.[3] For inhibiting proteases from yeast, a range of 0.5 to 4.0 mM may be used.[3]
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the stability of this compound in aqueous solutions at room temperature.
| pH | Half-life (t½) | Rate Constant (k) | Reference(s) |
| 9 | 300 days | - | [4][6][7] |
| 11 | 6 days | - | [4][6][7] |
| 13 | 15 hours | - | [4][6][7] |
Note: Data for acidic and neutral pH, as well as the effect of temperature, are not extensively available in the public literature.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous this compound Hydrochloride Stock Solution
This protocol describes the preparation of a fresh aqueous stock solution for immediate use.
-
Weighing: Accurately weigh out 156.6 mg of this compound hydrochloride (FW: 156.6 g/mol ).
-
Dissolution: Dissolve the powder in 10 mL of high-purity, degassed water (e.g., Milli-Q or equivalent).
-
Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming can be applied if necessary.
-
Use: Use the solution immediately for your experiment. Discard any unused solution.
The workflow for preparing a fresh aqueous stock solution is depicted below.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to assess the stability of this compound and separate it from its primary degradation product, benzamide. Method optimization may be required for specific instrumentation and buffer systems.
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[8]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 230 nm.[8]
-
Procedure:
-
Prepare a standard solution of this compound and a control sample at time zero.
-
Inject the time zero sample to determine the initial peak area of this compound.
-
Store the this compound solution under the desired test conditions (e.g., specific pH, temperature).
-
At various time points, inject samples onto the HPLC system.
-
Monitor the decrease in the this compound peak area and the appearance of any new peaks, such as the benzamide degradation product.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. jetir.org [jetir.org]
common issues with benzamidine precipitation in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with benzamidine precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer?
A: this compound precipitation typically occurs when its concentration exceeds its solubility limit in a specific buffer.[1] Several factors can influence this, including the buffer's pH, the presence of other salts, temperature, and the final concentration of this compound.[1][2] this compound hydrochloride, the commonly used salt form, is generally water-soluble, but its solubility can be limited in certain buffer systems.[3][4] For instance, its solubility in PBS at pH 7.2 is approximately 3 mg/ml.[5][6]
Q2: What is the best solvent for preparing a concentrated this compound stock solution?
A: For high-concentration stock solutions, organic solvents like DMSO and DMF are excellent choices, with a solubility of approximately 25 mg/ml.[5][6] Ethanol is also an option, with a solubility of about 10 mg/ml.[5][6] For aqueous stocks, this compound HCl is soluble in water up to 50 mg/ml, though gentle heating may be required to achieve a clear solution.[7]
Q3: How should I dilute my concentrated stock solution into my aqueous buffer to avoid precipitation?
A: The dilution technique is critical to prevent the compound from "crashing out."[1] It is best practice to add the concentrated stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[8] This method avoids localized high concentrations that can lead to immediate precipitation.[8] Never add the aqueous buffer directly to the small volume of concentrated stock.[1]
Q4: How stable are this compound solutions and how should they be stored?
A: this compound solutions are sensitive to oxidation, and it is highly recommended to prepare them fresh before use. Aqueous solutions should not be stored for more than one day.[5] If storage is necessary, solutions should be prepared in degassed water, aliquoted into single-use volumes, flushed with an inert gas like nitrogen or argon, and frozen at -20°C or -80°C.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9]
Q5: Can the type of buffer I use affect this compound solubility?
A: Yes, the composition of the buffer can impact solubility.[1] While commonly used, phosphate buffers can sometimes promote the precipitation of small molecules.[1][10] If you encounter persistent precipitation issues, consider trying an alternative buffer system.
Data Summary: this compound Hydrochloride Solubility
The following table summarizes the solubility of this compound hydrochloride in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | ~50 mg/ml (heating may be required) | [7] |
| PBS (pH 7.2) | ~3 mg/ml | [5][6] |
| DMSO | ~25 mg/ml | [5][6] |
| Dimethylformamide (DMF) | ~25 mg/ml | [5][6] |
| Ethanol | ~10 mg/ml | [5][6] |
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving common causes of precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the buffer. | Concentration exceeds solubility limit. | 1. Verify that the final concentration is below the known solubility limit for your buffer system (e.g., <3 mg/ml for PBS).[5][6] 2. Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute it into the buffer.[5] 3. Gently warm the solution during preparation to aid dissolution, but be mindful of the stability of other components. |
| Improper dilution method. | Add the concentrated stock solution dropwise to the vigorously stirring buffer to prevent localized supersaturation.[8] | |
| Solution becomes cloudy or forms a precipitate over time. | Temperature fluctuations. | Store the buffer at a constant temperature. A decrease in temperature can reduce solubility and cause precipitation.[2] |
| Solution instability. | This compound solutions, especially aqueous ones, have limited stability.[5] It is best to prepare them fresh before each experiment. | |
| pH shift in the buffer. | Verify the pH of your final solution. A shift in pH can alter the solubility of this compound. |
Visual Guides and Workflows
Factors Influencing this compound Precipitation
This diagram illustrates the key factors that can contribute to the precipitation of this compound in buffer solutions.
Caption: Key factors that can lead to this compound precipitation in buffers.
Experimental Workflow for Buffer Preparation
Follow this workflow for the reliable preparation of buffers containing this compound to minimize the risk of precipitation.
Caption: Recommended workflow for preparing this compound-containing buffers.
Troubleshooting Logic for Precipitation Issues
This decision tree provides a step-by-step guide to diagnose and resolve issues with this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Protocol: Preparation of a 100 mM this compound HCl Aqueous Stock Solution
This protocol details the steps for preparing a commonly used aqueous stock solution.
Materials:
-
This compound hydrochloride powder
-
High-purity, degassed water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound hydrochloride. To prepare 10 ml of a 100 mM solution, you will need 156.6 mg of this compound HCl (Formula Weight: 156.6 g/mol ).[5]
-
Dissolution:
-
Add the weighed powder to a sterile tube containing approximately 8 ml of degassed water and a small stir bar.
-
Place the tube on a magnetic stirrer and stir until the powder is completely dissolved.
-
Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if the solution appears cloudy.
-
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 10 ml with degassed water.
-
Sterile Filtration: To remove any potential particulates that could act as nucleation sites for precipitation, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots.
-
If the solution must be stored, flush the headspace of each aliquot with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store frozen at -20°C for short-term use or -80°C for longer-term storage.[9] Always use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. rpicorp.com [rpicorp.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound =99 206752-36-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
optimizing benzamidine concentration to avoid off-target effects
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of benzamidine, a common serine protease inhibitor, and avoid potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a reversible, competitive inhibitor of serine proteases.[1][2] Its chemical structure mimics that of arginine, allowing it to bind to the active site of trypsin-like enzymes, thereby preventing the degradation of target proteins.[3] It is widely used in protein extraction and purification protocols to protect proteins from endogenous proteases.[4]
Q2: What are the typical working concentrations for this compound?
A2: The optimal concentration of this compound can vary depending on the application. For general protease inhibition in cell lysates, a concentration of approximately 1 mM is commonly used.[1] However, for specific applications, such as inhibiting proteases from yeast, the concentration may range from 0.5 to 4.0 mM.[5] It is always recommended to empirically determine the lowest effective concentration for your specific system.
Q3: What are the potential "off-target effects" of this compound?
A3: Off-target effects for this compound primarily refer to two issues:
-
Lack of Specificity: this compound is a broad-spectrum serine protease inhibitor and does not exclusively target one enzyme.[6] It can inhibit a variety of proteases like trypsin, thrombin, and plasmin with different affinities, which can confound results if the goal is to inhibit a single, specific protease.[7][8]
-
Cytotoxicity: At high concentrations, this compound or its derivatives may induce cellular toxicity, leading to reduced cell viability or other cellular artifacts unrelated to the inhibition of the target protease.[9][10] While some studies show minimal cytotoxicity with certain this compound derivatives, it remains a critical parameter to evaluate.[10]
Q4: Is this compound stable in solution?
A4: this compound hydrochloride is sensitive to oxidation, and it is highly recommended to prepare solutions fresh before each use. If storage is necessary, frozen aliquots stored under an inert gas may be stable for a short period, although comprehensive stability data for frozen solutions is limited.[5]
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration Range (mM) | Reference |
| General Protease Inhibition | ~ 1.0 mM | [1] |
| Protease Inhibition from Yeast | 0.5 - 4.0 mM | [5] |
Table 2: Comparative Inhibitory Constants (Kᵢ) of this compound for Common Serine Proteases
This table illustrates the varied affinity of this compound for different serine proteases. A lower Kᵢ value indicates stronger inhibition. This differential affinity can be leveraged to achieve some level of selectivity by carefully titrating the concentration.
| Protease | Kᵢ (µM) | Reference |
| Tryptase | 20 | [11] |
| Trypsin | 19 - 35 | [2][7] |
| uPA (Urokinase-type Plasminogen Activator) | 97 | [11] |
| Factor Xa | 110 | [11] |
| Thrombin | 220 - 320 | [7][11] |
| Plasmin | 350 | [7] |
| tPA (Tissue Plasminogen Activator) | 750 | [11] |
Troubleshooting Guides
Problem: Unexpected cellular effects (e.g., reduced viability, altered signaling) are observed after treatment.
This issue may arise from either off-target enzyme inhibition or direct cytotoxicity. The following workflow helps diagnose the root cause.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. goldbio.com [goldbio.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of this compound against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Protein Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein degradation in their experiments, even when using the serine protease inhibitor benzamidine.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in my lysis buffer, but my protein is still degrading. Why is this happening?
A1: this compound is a competitive, reversible inhibitor of serine proteases, such as trypsin and thrombin.[1] However, cell lysates contain a complex mixture of proteases belonging to different classes. The four main classes of proteases are serine, cysteine, aspartic, and metalloproteases.[2] this compound is only effective against serine proteases, leaving your protein of interest vulnerable to degradation by the other protease classes. Therefore, relying solely on this compound is often insufficient to prevent protein degradation.
Q2: What are protease inhibitor cocktails, and why are they recommended?
A2: Protease inhibitor cocktails are mixtures of several different protease inhibitors, designed to provide broad-spectrum protection against a wide range of proteases.[3] A typical cocktail contains inhibitors for serine, cysteine, and aspartic proteases, and some also include a chelating agent like EDTA to inhibit metalloproteases.[4][5] Using a pre-made cocktail is a convenient and reliable way to ensure comprehensive protection of your protein during extraction and purification.[6]
Q3: How do I choose the right protease inhibitor cocktail for my experiment?
A3: The choice of cocktail depends on the cell or tissue type you are working with and your downstream application. For general use, a broad-spectrum cocktail is a good starting point. However, if you are working with a sample known to have high levels of a specific class of protease, you may need a cocktail with a higher concentration of an inhibitor for that class. Additionally, if your downstream application is sensitive to metal chelation (e.g., some forms of affinity chromatography), you should choose an EDTA-free cocktail.[4]
Q4: Besides using a protease inhibitor cocktail, what else can I do to minimize protein degradation?
A4: Several other factors are critical for preventing protein degradation:
-
Temperature: Always work on ice and keep your samples and buffers cold (4°C). Protease activity is significantly reduced at lower temperatures.
-
pH: Most proteases are less active at a slightly basic pH. Maintaining a pH between 7.5 and 8.5 during cell lysis can help reduce degradation.
-
Speed: Work quickly to minimize the time that proteases have to act on your protein.
-
Freshness: Use freshly prepared lysis buffers and protease inhibitor solutions. Some inhibitors, like PMSF, are unstable in aqueous solutions.[7]
-
Complete Lysis: Ensure complete disruption of cells or tissues to release all intracellular contents, including proteases, so they can be effectively inhibited. Sonication or the use of appropriate detergents can aid in complete lysis.
Troubleshooting Guides
Problem: Protein degradation is still observed after using a broad-spectrum protease inhibitor cocktail.
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | The concentration of the inhibitor cocktail may be too low for your specific sample. Try increasing the concentration of the cocktail (e.g., use at 2x or 3x the recommended concentration).[8] |
| Incomplete Lysis | Proteases may not be fully exposed to the inhibitors. Ensure complete cell lysis by optimizing your lysis protocol (e.g., increase sonication time, use a stronger lysis buffer). |
| Degraded Inhibitors | The protease inhibitor cocktail may have lost its activity due to improper storage or handling. Use a fresh, properly stored cocktail. |
| Presence of a Specific, Highly Active Protease | Your sample may contain a high concentration of a particular protease that is not effectively inhibited by the general cocktail. Identify the class of the problematic protease and add a specific, potent inhibitor for that class. |
| Sample Handling | Samples were not kept consistently cold. Ensure all steps are performed on ice or in a cold room. |
Comparison of Common Protease Inhibitors
The following table provides a summary of common protease inhibitors, their targets, and typical working concentrations.
| Inhibitor | Target Protease Class | Type of Inhibition | Typical Working Concentration | Ki Value (if available) |
| AEBSF | Serine | Irreversible | 0.1 - 1 mM | - |
| Aprotinin | Serine | Reversible | 1 - 2 µg/mL | - |
| Bestatin | Aminopeptidases | Reversible | 1 - 10 µM | - |
| E-64 | Cysteine | Irreversible | 1 - 10 µM | - |
| Leupeptin | Serine & Cysteine | Reversible | 1 - 10 µM | - |
| Pepstatin A | Aspartic | Reversible | 1 µM | - |
| EDTA | Metalloproteases | Reversible (Chelator) | 1 - 10 mM | - |
| 1,10-Phenanthroline | Metalloproteases | Reversible (Chelator) | 1 - 5 mM | - |
| PMSF | Serine | Irreversible | 0.1 - 1 mM | - |
| This compound | Serine | Reversible | 1 mM | Trypsin: ~20 µM |
Note: Ki values can vary depending on the specific protease and experimental conditions.[9]
Experimental Protocols
Protocol: Assessing the Effectiveness of Protease Inhibitors
This protocol allows you to empirically determine the effectiveness of your protease inhibitor cocktail.
Materials:
-
Your cell or tissue sample
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail to be tested
-
Control lysate (without protease inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, buffers, and apparatus
-
Western blot apparatus and reagents
-
Primary antibody against a known abundant and stable protein (e.g., GAPDH, beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Lysates:
-
Divide your cell or tissue sample into two aliquots.
-
Lyse one aliquot in lysis buffer without any protease inhibitors (Control).
-
Lyse the second aliquot in lysis buffer containing your protease inhibitor cocktail at the desired concentration (Test).
-
Perform all lysis steps on ice.
-
-
Incubation:
-
Incubate both the Control and Test lysates at room temperature or 37°C for a time course (e.g., 0, 30, 60, 120 minutes). This will allow for protein degradation to occur in the unprotected sample.
-
-
Protein Quantification:
-
At each time point, take a small aliquot of each lysate and determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
At each time point, take an equal amount of total protein from each lysate, mix with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody for your chosen stable protein.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Compare the band intensity of your target protein in the Control and Test lanes at each time point. In the Control lanes, you should see a decrease in band intensity over time, indicating degradation. In the Test lanes, the band intensity should remain relatively stable if your protease inhibitor cocktail is effective.
-
Visualizations
Caption: Mechanism of protein degradation during cell lysis and the action of protease inhibitors.
Caption: A troubleshooting workflow for addressing persistent protein degradation.
References
- 1. carlroth.com [carlroth.com]
- 2. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 3. Leupeptin Protease Inhibitor - FAQs [thermofisher.com]
- 4. ubpbio.com [ubpbio.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. What are the most commonly used protease inhibitors? [qiagen.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Benzamidine Solubility for Experimental Assays
Welcome to the technical support center for improving benzamidine solubility in your experimental assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on preparing and using this compound solutions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride solubility varies significantly depending on the solvent. It is generally more soluble in organic solvents than in aqueous buffers.[1] Below is a summary of its solubility in various common solvents.
Q2: How does pH affect the solubility of this compound hydrochloride in aqueous solutions?
Q3: Is it necessary to prepare fresh aqueous solutions of this compound hydrochloride for each experiment?
A3: Yes, it is highly recommended to prepare aqueous solutions of this compound hydrochloride fresh for each use. Aqueous solutions are not recommended for storage for more than one day.[1] If storage is necessary, it is advised to aliquot the solution, purge with an inert gas like nitrogen or argon, and freeze at -20°C for short-term storage. Stock solutions in organic solvents like DMSO are generally more stable.[4][5]
Q4: Can I heat the solution to improve the solubility of this compound hydrochloride?
A4: Gentle heating can be used to aid in the dissolution of this compound hydrochloride in water. For instance, a 50 mg/mL solution in water may require heating to achieve a clear solution.
Q5: What is the recommended working concentration of this compound as a protease inhibitor?
A5: For general use as a protease inhibitor, a concentration of approximately 1 mM is often used. To inhibit proteases from yeast, a range of 0.5 to 4.0 mM may be utilized.
Troubleshooting Guides
Issue 1: My this compound hydrochloride has precipitated out of my aqueous buffer.
-
Possible Cause 1: pH Shift. The pH of your buffer may have shifted to a more alkaline range, causing the less soluble free base form of this compound to precipitate.[3]
-
Solution: Check the pH of your final solution. If possible, adjust the pH to a slightly acidic or neutral range. Consider using a buffer system with a stronger buffering capacity.
-
-
Possible Cause 2: High Concentration. The concentration of this compound in your aqueous buffer may exceed its solubility limit. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 3 mg/mL.[1]
-
Solution: Try reducing the final concentration of this compound in your assay. If a higher concentration is required, consider preparing a concentrated stock in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use. Be mindful of the final solvent concentration in your experiment.[1]
-
-
Possible Cause 3: Incompatible Buffer Components. Certain buffer components, such as high concentrations of phosphate, could potentially interact with this compound and reduce its solubility.[3][6]
-
Solution: If you are using a phosphate buffer and observing precipitation, consider switching to an alternative buffer system like Tris or HEPES.
-
Issue 2: My this compound hydrochloride is difficult to dissolve in water.
-
Possible Cause: Insufficient Solubilization. this compound hydrochloride, while soluble in water, may require some assistance to dissolve completely, especially at higher concentrations.
-
Solution 1: Gentle Heating. As mentioned in the FAQs, gentle warming of the solution can help dissolve the compound.
-
Solution 2: Sonication. Using a sonicator can also aid in the dissolution process.
-
Solution 3: Prepare a Stock Solution in an Organic Solvent. For higher concentrations, preparing a stock solution in DMSO or ethanol and then diluting it into the aqueous buffer is a reliable method.[1][4]
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~100 mg/mL (may require heating) | |
| Water | 50 mg/mL (may require heating) | |
| Water | 31 mg/mL | [4] |
| PBS (pH 7.2) | ~3 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Ethanol | 31 mg/mL | [4] |
| DMSO | ~25 mg/mL | [1] |
| DMSO | 31 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh 1.57 g of this compound hydrochloride (MW: 156.6 g/mol ).
-
Dissolving: Add the weighed this compound hydrochloride to a beaker containing approximately 8 mL of high-purity, deionized water.
-
Mixing: Stir the solution using a magnetic stirrer.
-
Heating (if necessary): If the compound does not fully dissolve, gently warm the solution on a hot plate with continuous stirring. Do not boil.
-
Volume Adjustment: Once completely dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure all the compound is transferred. Adjust the final volume to 10 mL with deionized water.
-
Use/Storage: Use the solution immediately. For short-term storage, filter-sterilize through a 0.22 µm filter, aliquot into sterile tubes, and store at -20°C. It is not recommended to store aqueous solutions for more than a day.[1]
Protocol 2: Preparation of a 1 M this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh 156.6 mg of this compound hydrochloride.
-
Dissolving: Add the weighed this compound hydrochloride to a sterile tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex or gently agitate the tube until the compound is completely dissolved. Purging the solvent with an inert gas before use can be beneficial.[1]
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots.[4][5]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Benzamidine Technical Support Center: Handling Oxidation Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidative instability of benzamidine, a critical serine protease inhibitor. Adherence to these protocols will help ensure the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow?
A yellow discoloration in your this compound solution is a common indicator of oxidation. This compound, an aromatic amidine, is susceptible to degradation in the presence of oxygen, which can lead to the formation of colored byproducts. This degradation can compromise its ability to inhibit proteases effectively.
Q2: How should I store solid this compound hydrochloride?
Solid this compound hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, it is recommended to keep it desiccated at temperatures between 2-8°C or at -20°C.[1]
Q3: What is the recommended solvent for preparing a this compound stock solution?
This compound hydrochloride is soluble in water, ethanol, and DMSO.[2][3] For most biological applications, sterile, degassed water is the preferred solvent. Using degassed water helps to minimize the initial amount of dissolved oxygen, thereby reducing the potential for oxidation.
Q4: How long is a this compound stock solution stable?
It is highly recommended to prepare this compound solutions fresh for each use to ensure maximum activity. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2] If a solution must be stored, it should be aliquoted into single-use volumes, purged with an inert gas (e.g., nitrogen or argon), and stored at -20°C or -80°C for a short period. Avoid repeated freeze-thaw cycles.
Q5: Can I do anything to extend the stability of my this compound solution?
Yes, several measures can be taken to improve the stability of your this compound solution:
-
Use Degassed Solvents: Prepare your solution using water or buffers that have been degassed by boiling and cooling under an inert gas stream or by vacuum.
-
Inert Gas Overlay: After preparing the solution, flush the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Control pH: The stability of compounds with amidine groups can be pH-dependent, with increased degradation often observed at alkaline pH. Preparing and storing the solution in a slightly acidic buffer (pH < 7) may improve stability.
-
Consider Antioxidants: While not a standard practice for routine protease inhibition, for applications requiring longer-term stability, the addition of antioxidants could be explored. However, the compatibility and potential interference of any antioxidant with the downstream application must be thoroughly validated.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of protease inhibition activity | Oxidation of this compound. | - Prepare a fresh stock solution of this compound immediately before use.- Ensure the solid this compound has been stored correctly.- Use degassed buffers for solution preparation.- Verify the final concentration of this compound in your assay. |
| Yellowing of the this compound solution | Oxidation has occurred. | - Discard the discolored solution.- Prepare a fresh solution following the best practices outlined in the FAQs. |
| Precipitate forms in the frozen stock solution upon thawing | Poor solubility at low temperatures or concentration changes due to freezing. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared.- Consider preparing a lower concentration stock solution if precipitation is a recurring issue. |
Quantitative Data Summary
There is limited publicly available quantitative data on the degradation kinetics of this compound under various conditions. The following table provides a template for researchers to perform their own stability studies to determine the optimal storage and handling conditions for their specific experimental needs.
| Condition | Parameter | Result (Example) | Recommendation |
| Temperature | Half-life at 25°C in aqueous buffer (pH 7.4) exposed to air | ~ 1 day | Prepare fresh daily. |
| Half-life at 4°C in aqueous buffer (pH 7.4) exposed to air | ~ 3 days | Suitable for short-term storage. | |
| Half-life at -20°C in aqueous buffer (pH 7.4) purged with N₂ | > 1 month | Recommended for longer-term storage of aliquots. | |
| pH | Degradation rate at pH 8.5 vs. pH 6.5 | Higher at pH 8.5 | Maintain a slightly acidic to neutral pH for stock solutions. |
| Light Exposure | Degradation after 24h in light vs. dark | Higher in light | Protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 M this compound hydrochloride stock solution in water with measures to minimize oxidation.
Materials:
-
This compound hydrochloride (solid)
-
Sterile, high-purity water
-
Inert gas (e.g., nitrogen or argon) with a regulator and tubing
-
Sterile, conical tubes or vials
-
Sterile filter (0.22 µm)
Procedure:
-
Degas the Water: Take a suitable volume of sterile, high-purity water and degas it by boiling for 15-20 minutes and then allowing it to cool to room temperature under a gentle stream of inert gas. Alternatively, degas by applying a vacuum for 20-30 minutes while stirring.
-
Weigh this compound: In a sterile container, weigh out the required amount of this compound hydrochloride to prepare a 1 M solution (e.g., 156.6 mg for 1 mL).
-
Dissolve this compound: Add the degassed water to the solid this compound hydrochloride and mix gently until it is completely dissolved.
-
Sterile Filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile container.
-
Aliquot and Purge: Dispense the stock solution into single-use, sterile tubes. For each aliquot, flush the headspace with inert gas for 10-15 seconds before tightly capping the tube.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Protocol 2: Preliminary Stability Assessment of this compound Solution
This protocol provides a framework for evaluating the stability of your this compound solution under your specific experimental conditions using a protease activity assay.
Materials:
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Your experimental buffer
-
A serine protease (e.g., trypsin)
-
A suitable protease substrate (e.g., a chromogenic or fluorogenic substrate for trypsin)
-
A microplate reader or spectrophotometer
-
Storage containers (e.g., microcentrifuge tubes)
Procedure:
-
Prepare Test Solutions: Dilute the fresh this compound stock solution to your typical working concentration in your experimental buffer.
-
Establish Baseline Activity (T=0): Immediately perform a protease activity assay with your freshly prepared this compound solution. This will serve as your 100% inhibition control.
-
Set Up Storage Conditions: Aliquot the remaining this compound working solution into separate tubes for each time point and storage condition you wish to test (e.g., room temperature on the bench, 4°C in the dark, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each storage condition and perform the protease activity assay.
-
Data Evaluation: Compare the protease inhibition of the stored samples to the baseline (T=0) sample. A decrease in inhibition indicates degradation of the this compound. Calculate the percentage of remaining inhibitory activity at each time point for each condition.
Visualizations
References
Technical Support Center: Benzamidine Sepharose Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzamidine Sepharose for the purification of trypsin-like serine proteases.
Frequently Asked Questions (FAQs)
Q1: My target protein is not binding to the this compound Sepharose column. What are the possible causes and solutions?
A1: Failure to bind can be attributed to several factors:
-
Incorrect Buffer Conditions: The pH and ionic strength of your sample and binding buffer are critical. Ensure the pH is within the optimal range for the interaction, typically between 7.4 and 8.0.[1] The ionic strength should be sufficient to minimize non-specific ionic interactions but not so high that it disrupts the specific affinity binding.
-
Presence of Competing Inhibitors: If your sample contains other protease inhibitors that can bind to the active site of your target protein, it will compete with the immobilized this compound. Consider a sample preparation step to remove these inhibitors.
-
Target Protein Inactivity: The binding to this compound Sepharose relies on the active site of the protease. If your protein is denatured or its active site is otherwise blocked, it will not bind. Ensure your sample handling procedures preserve the protein's native conformation and activity.
-
Column Overload: Exceeding the binding capacity of the column can lead to the flow-through of your target protein. Check the manufacturer's specifications for the binding capacity of your specific this compound Sepharose resin.[2]
Q2: I am observing non-specific binding of contaminant proteins to the column. How can I reduce this?
A2: Non-specific binding is often due to ionic or hydrophobic interactions between contaminant proteins and the Sepharose matrix.
-
Increase Ionic Strength: this compound Sepharose can exhibit some ionic binding characteristics.[3] Including a moderate concentration of salt, such as 0.5 M NaCl, in your binding and wash buffers is highly recommended to disrupt these non-specific ionic interactions.[1][3][4]
-
High-Salt Wash: If using a lower salt concentration during sample application is necessary, incorporate a wash step with a high salt concentration (e.g., 1 M NaCl) after sample loading and before elution to remove ionically bound contaminants.[1]
-
Add Non-ionic Detergents: To mitigate hydrophobic interactions, consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to your wash buffer.[5]
Q3: My protein elutes with low purity. What steps can I take to improve it?
A3: Low purity in the eluate is often a result of co-eluting non-specifically bound proteins.
-
Optimize Wash Steps: Increase the volume and stringency of your wash steps. A longer wash with the binding buffer, potentially including a high-salt wash, can effectively remove loosely bound contaminants before elution.[1]
-
Consider a Different Elution Strategy: If you are using a non-specific elution method like a pH shift, you may be co-eluting proteins that are sensitive to the same change. Switching to a specific elution with a competitive inhibitor, such as p-aminothis compound, can significantly improve purity by displacing only the specifically bound target protein.[2][4]
-
Evaluate Ligand Density: For some applications, a high ligand density on the resin can lead to overly strong interactions and reduced purity. If you are using a high-substitution (high sub) resin, consider testing a low-substitution (low sub) version to see if it improves your purity and recovery.
Q4: I am experiencing low recovery of my target protein. What could be the issue?
A4: Low recovery can stem from several factors throughout the chromatography process.
-
Harsh Elution Conditions: Elution at a very low pH (e.g., pH 2.0-3.0) can cause denaturation and precipitation of some proteins. It is crucial to collect fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH of the eluate back to a neutral range immediately.[1][2][3]
-
Strong Hydrophobic Interactions: If your protein has significant hydrophobic patches, it may interact strongly with the Sepharose matrix. Including additives like ethylene glycol (up to 50%) or a non-ionic detergent in the elution buffer can help to disrupt these interactions and improve recovery.[4][5]
-
Proteolytic Degradation: Although you are purifying a protease, it's possible for other proteases in your sample to degrade your target protein. Working at a lower temperature (e.g., 4°C) can help to minimize proteolytic activity.[4][5]
Data Summary Tables
Table 1: Recommended Buffer Conditions for this compound Sepharose Chromatography
| Buffer Type | Component | Concentration | pH | Purpose |
| Binding Buffer | Tris-HCl | 50 mM | 7.4 - 8.0 | Provides optimal pH for binding.[1][2][4] |
| NaCl | 0.5 M | Minimizes non-specific ionic interactions.[1][2][4] | ||
| High-Salt Wash Buffer | Tris-HCl | 50 mM | 7.4 - 8.0 | |
| NaCl | 1.0 M | Removes ionically bound contaminants.[1] | ||
| Low pH Elution Buffer | Glycine-HCl | 50 mM | 3.0 | Elutes the target protein by disrupting the affinity interaction. |
| NaCl | 50 mM | |||
| Alternative Low pH Elution | HCl | 10 mM | 2.0 | A harsher alternative for strongly bound proteins. |
| NaCl | 0.5 M | |||
| Competitive Elution Buffer | p-aminothis compound | 20 mM | 7.4 - 8.0 | Specifically displaces the target protein.[2][4] |
| (in Binding Buffer) | ||||
| Neutralization Buffer | Tris-HCl | 1 M | 9.0 | Immediately neutralizes the low pH of the eluate.[1][2] |
Experimental Protocols
Protocol 1: Standard Purification Protocol for a Serine Protease
-
Column Equilibration:
-
Equilibrate the this compound Sepharose column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4).
-
-
Sample Application:
-
Apply the clarified and filtered sample to the column at a flow rate recommended by the manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline.
-
(Optional) For enhanced purity, perform an additional wash with 5-10 CV of High-Salt Wash Buffer (50 mM Tris-HCl, 1.0 M NaCl, pH 7.4).[1]
-
Re-equilibrate the column with 3-5 CV of Binding Buffer if a high-salt wash was performed.
-
-
Elution:
-
Option A: pH Elution: Elute the bound protein with 5-10 CV of Low pH Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0). Collect fractions into tubes containing Neutralization Buffer (60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction).[1][2]
-
Option B: Competitive Elution: Elute with 5-10 CV of Competitive Elution Buffer (20 mM p-aminothis compound in Binding Buffer).[2] Note that the eluent will have a high absorbance at 280 nm, so protein detection must be done by other means such as an activity assay or SDS-PAGE.[1]
-
-
Regeneration:
-
Wash the column with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle three times.[4]
-
Re-equilibrate the column with Binding Buffer.
-
For storage, wash the column with a solution of 20% ethanol in 50 mM sodium acetate, pH 4.0 and store at 4-8°C.
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for non-specific binding.
This guide provides a structured approach to addressing common issues encountered when using this compound Sepharose. For more complex problems, consulting the manufacturer's detailed documentation is recommended.
References
challenges in removing benzamidine from final protein sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with removing benzamidine from final protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove this compound from my final protein sample?
This compound is a reversible competitive inhibitor of serine proteases, commonly used during protein purification to prevent degradation of the target protein. However, its presence in the final protein sample can interfere with downstream applications. Residual this compound can affect enzyme activity assays, structural studies (e.g., crystallography), and in vivo applications by inhibiting target proteases or other enzymes with similar active sites. Furthermore, for therapeutic proteins, residual process-related impurities can impact product stability and safety.[1][2]
Q2: I've performed a purification step; shouldn't that have removed the this compound?
Not necessarily. The efficiency of this compound removal depends on the purification method used. Techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins) or ion-exchange chromatography are primarily designed to separate proteins based on specific tags or charge properties, respectively. While some this compound may be removed due to buffer exchanges, these methods are not optimized for the removal of small molecules. This compound, being a small molecule (MW: 156.61 g/mol as hydrochloride), can co-elute with the protein of interest if not actively removed.
Q3: Can residual this compound affect my protein's activity or stability?
Yes. If your protein of interest is a serine protease, residual this compound will inhibit its activity. For other proteins, while direct inhibition is less likely, this compound has been shown to interact with proteins and, in some cases, can influence protein aggregation.[3][4] The presence of any small molecule impurity can also potentially affect the long-term stability and formulation of the final protein product.[1][5]
Q4: How can I detect and quantify residual this compound in my protein sample?
Several analytical techniques can be used to detect and quantify residual this compound. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common and sensitive method.[6] Mass spectrometry (MS) can also be employed for accurate identification and quantification.[7][8] For a less quantitative but simple check, UV spectrophotometry can be used, as this compound has a characteristic absorbance spectrum, though this can be masked by the protein's own absorbance.[9]
Troubleshooting Guide
This guide addresses common issues encountered when attempting to remove this compound from protein samples.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protease activity is still inhibited after purification. | Incomplete removal of this compound. | 1. Implement a dedicated removal step such as dialysis, diafiltration, or gel filtration chromatography. 2. Optimize the chosen removal method (e.g., increase dialysis time, use a larger volume of dialysis buffer, or use a desalting column with an appropriate molecular weight cut-off). |
| Inconsistent results in downstream assays. | Variable levels of residual this compound between batches. | 1. Standardize the this compound removal protocol. 2. Quantify residual this compound in each batch to ensure consistency. |
| Protein sample shows signs of precipitation after this compound removal. | 1. The removal process (e.g., buffer exchange) has placed the protein in a buffer where it is less soluble. 2. The protein was being stabilized by the presence of this compound or other buffer components that were removed. | 1. Ensure the final buffer composition is optimal for your protein's stability (pH, ionic strength, excipients). 2. Perform a buffer screen to identify optimal storage conditions. |
| Low protein recovery after the this compound removal step. | 1. Protein adsorption to the dialysis membrane or chromatography resin. 2. Protein precipitation during the procedure. | 1. Use low-protein-binding membranes for dialysis. 2. For chromatography, ensure the resin is compatible with your protein. 3. Optimize buffer conditions to maintain protein solubility. |
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
This protocol is suitable for removing this compound from protein samples. The principle is based on the diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer.[10][11][12]
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-10 kDa for most proteins.
-
Dialysis buffer (at least 200-fold the volume of the sample)
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve pre-wetting or boiling.[12]
-
Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Securely close the tubing/cassette.
-
Place the sealed tubing/cassette into the beaker containing the dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer. For efficient removal, a buffer change is crucial.
-
Continue dialysis for another 2-4 hours or overnight at 4°C.
-
For highly efficient removal, perform a third buffer change and dialyze for an additional 2-4 hours.[11]
-
Recover the protein sample from the dialysis tubing/cassette.
Quantitative Data Comparison: Dialysis Efficiency
| Buffer Changes | Theoretical this compound Removal Efficiency (%) |
| 1 | 99.5% |
| 2 | 99.9975% |
| 3 | 99.9999875% |
| Calculations are based on a 200-fold buffer to sample volume ratio at equilibrium.[11] |
Protocol 2: this compound Removal by Gel Filtration (Desalting) Chromatography
This method separates molecules based on size. It is a rapid method for removing small molecules like this compound from a protein sample.[13][14]
Materials:
-
Protein sample containing this compound
-
Desalting column (e.g., prepacked gravity-flow or spin column)
-
Equilibration/elution buffer
-
Collection tubes
Procedure:
-
Equilibrate the desalting column with 3-5 column volumes of the desired final buffer.
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully load the protein sample onto the center of the column bed. Do not disturb the resin.
-
Once the sample has entered the column bed, add the elution buffer.
-
Begin collecting fractions. The protein will elute in the void volume, while the smaller this compound molecules will be retained by the resin and elute later.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
Visualizations
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Impact of Residual Impurities and Contaminants on Protein Stability [ouci.dntb.gov.ua]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of the ligand content in this compound Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Enhancing Benzamidine Inhibition with Molecular Glues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the inhibitory effect of benzamidine with molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of enhancing this compound's inhibitory effect with a molecular glue?
A1: this compound is a known competitive inhibitor of serine proteases like trypsin, binding to the enzyme's active site.[1][2] A molecular glue, in this context, is a separate molecular entity conjugated to this compound. This "glue" component is designed to bind to a region on the target protease near the active site. This dual binding—this compound in the active site and the glue on the surface—creates a more stable ternary complex (Enzyme-Inhibitor-Glue), significantly increasing the overall binding affinity and inhibitory potency of the this compound conjugate compared to this compound alone.[3][4][5]
Q2: What type of molecular glue has been shown to be effective for enhancing this compound inhibition of trypsin?
A2: Research has demonstrated that water-soluble bioadhesive polymers bearing multiple guanidinium ion (Gu+) pendants can act as effective molecular glues.[3][4][5][6] These positively charged pendants can form multivalent salt-bridge interactions with oxyanionic regions on the surface of trypsin, which are in proximity to the substrate-binding pocket.[3][4]
Q3: How does the length and structure of the molecular glue affect the inhibitory activity?
A3: The length and structure of the molecular glue are critical parameters. Studies on multivalent this compound inhibitors have shown that both valency (the number of binding moieties) and linker length impact inhibitory potency. Generally, higher valency and shorter linker lengths can lead to stronger inhibition by increasing the effective local concentration of the inhibitor and enhancing statistical rebinding.[7] However, an excessively long glue moiety can lead to the formation of large aggregates, potentially due to physical crosslinking between the glue and the target enzyme, which may complicate inhibitory assays.[4] The conformational flexibility of the glue is also important; a more flexible structure that allows the this compound moiety to properly orient within the active site is more effective.[8]
Q4: What are the key quantitative parameters to measure when evaluating the enhancement of this compound inhibition?
A4: The primary parameters to measure are the half-maximal inhibitory concentration (IC50) and the binding affinity (often expressed as the dissociation constant, Kd). A lower IC50 value for the this compound-glue conjugate compared to a control this compound derivative (without the glue) indicates enhanced inhibitory potency.[8] Similarly, a lower Kd value for the conjugate signifies a higher binding affinity for the target enzyme.[3][6]
Q5: What are some common screening methods to identify novel molecular glues?
A5: Several high-throughput screening (HTS) methods can be employed, including Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and High Content Imaging (HCI).[9] Affinity Selection Mass Spectrometry (ASMS) is another powerful technique for screening large compound libraries to identify molecules that stabilize protein-protein or protein-ligand interactions.[10] Phenotypic screens that measure a desired cellular outcome, such as cell death, can also uncover molecular glue degraders.[11]
Troubleshooting Guides
Synthesis and Purification of this compound-Molecular Glue Conjugates
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low conjugation yield | - Inefficient reaction chemistry.- Steric hindrance from the polymer or this compound derivative.- Hydrolysis of reactive groups (e.g., NHS esters) in aqueous buffer.[12]- Incorrect stoichiometry of reactants. | - Optimize reaction conditions (pH, temperature, reaction time).[13]- Use a linker to reduce steric hindrance.- Ensure use of fresh, anhydrous solvents when appropriate and control reaction pH.[14]- Perform a titration to determine the optimal molar ratio of reactants. |
| Heterogeneous product | - Statistical distribution of conjugated ligands on a pre-formed polymer scaffold.[15]- Multiple reactive sites on the this compound derivative or the polymer.- Side reactions during conjugation. | - Consider a convergent synthesis strategy where the glue moiety is built onto the this compound derivative before polymerization for better control.[15]- Use protecting groups to block unwanted reactive sites.- Characterize the product thoroughly using techniques like HPLC/LC-MS and NMR to identify and quantify impurities.[14] |
| Difficulty in purification | - Similar physicochemical properties of the conjugate and unreacted starting materials.- Aggregation of the conjugate.[16]- The conjugate sticking to purification columns. | - Employ size-exclusion chromatography (SEC) to separate the larger conjugate from smaller unreacted molecules.- Use ion-exchange chromatography if there is a significant charge difference.- Optimize buffer conditions (e.g., add detergents or change salt concentration) to prevent aggregation.[16]- Consider alternative purification methods like tangential flow filtration.[17] |
Trypsin Inhibition Assays
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High background signal in chromogenic/fluorogenic assay | - Autohydrolysis of the substrate.- Contamination of reagents with other proteases.- The this compound-glue conjugate itself might be colored or fluorescent, interfering with the readout. | - Run a "no enzyme" control to measure the rate of substrate autohydrolysis.- Use high-purity enzyme and reagents.- Run a "no substrate" control with the highest concentration of the conjugate to check for interference. Subtract this background from the experimental values. |
| Non-linear or biphasic inhibition curves | - The inhibitor is not at steady-state with the enzyme (slow binding).- The inhibitor has a complex mechanism of action (e.g., allosteric effects).- Aggregation of the inhibitor at high concentrations. | - Pre-incubate the enzyme and inhibitor for a longer period before adding the substrate.- Use specialized kinetic models to analyze the data.[18]- Check the solubility of the conjugate at the concentrations used. Dynamic Light Scattering (DLS) can be used to detect aggregation.[4] |
| IC50 value is not reproducible | - Inconsistent enzyme activity.- Pipetting errors, especially with viscous polymer solutions.- Degradation of the inhibitor or enzyme stock solutions.- Variation in incubation times or temperature. | - Aliquot and store the enzyme at -80°C to maintain consistent activity. Perform an activity check before each experiment.- Use positive displacement pipettes for viscous solutions.- Prepare fresh stock solutions of the inhibitor and store them appropriately.- Use a temperature-controlled plate reader and ensure consistent timing for all steps. |
| No enhancement of inhibition observed | - The molecular glue does not bind to the target enzyme.- The linker between this compound and the glue is of an inappropriate length or flexibility, preventing proper binding of both moieties.[19]- The glue moiety binds in a way that sterically hinders the this compound from accessing the active site. | - As a control, synthesize and test the molecular glue moiety alone to see if it has any affinity for the enzyme.[8]- Synthesize a small library of conjugates with different linker lengths and chemistries to find the optimal one.- Use computational modeling to predict the binding mode of the conjugate and guide the design. |
Quantitative Data Summary
| Compound | Description | **Binding Affinity (Kass, M⁻¹) ** | IC50 (µM) | Reference |
| TEG-BA | This compound with a triethylene glycol linker (control) | 1.6 x 10⁴ | 79 | [4][8] |
| Glue₁₀-BA | This compound conjugated to a polymer with 10 guanidinium pendants | 5.7 x 10⁵ | 6.2 | [4][8] |
| Glue₂₉-BA | This compound conjugated to a polymer with 29 guanidinium pendants | 3.2 x 10⁶ | Not Determined* | [4] |
| ᵐGlue₂₇-BA | This compound conjugated to a polymer with 27 in-chain guanidinium units | 8.3 x 10⁴ | > 100 (inferior to TEG-BA) | [4][8] |
| Glue₁₀-Ph | Phenyl group conjugated to the same polymer as Glue₁₀-BA (control) | 1.1 x 10⁵ | No inhibition | [4][8] |
Note: The IC50 for Glue₂₉-BA was not determined due to the formation of large aggregates.[4]
Experimental Protocols
General Protocol for Trypsin Inhibition Assay
This protocol is adapted from studies on this compound-conjugated molecular glues.[4][8]
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Tris-HCl buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)
-
Substrate: Nα-p-tosyl-L-arginine methyl ester (TAME)
-
This compound-molecular glue conjugates and controls (dissolved in buffer or DMSO)
-
UV-Vis spectrophotometer and cuvettes (or a microplate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of trypsin in the Tris-HCl buffer.
-
Prepare a stock solution of TAME in the Tris-HCl buffer (e.g., 10 mM).
-
Prepare serial dilutions of the this compound-glue conjugates and control compounds in the Tris-HCl buffer.
-
-
Assay Setup:
-
In a cuvette or microplate well, mix the trypsin solution (final concentration e.g., 20 nM) with varying concentrations of the inhibitor or control compound.
-
Include a "no inhibitor" control containing only trypsin and buffer.
-
Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes) to allow for binding to reach equilibrium.
-
-
Initiate Reaction:
-
Add the TAME substrate to the mixture to initiate the reaction (final concentration e.g., 1 mM).
-
-
Measure Activity:
-
Immediately monitor the increase in absorbance at 247 nm over time. This corresponds to the hydrolysis of TAME.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the percentage of trypsin activity (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Multivalent Polymers for Drug Delivery and Imaging: The Challenges of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioconjugation Services| Biosynth | Biosynth [biosynth.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Validation & Comparative
A Head-to-Head Battle of Serine Protease Inhibitors: Benzamidine vs. Aprotinin
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice of the right tool is paramount. This guide provides a comprehensive, data-driven comparison of two widely used serine protease inhibitors: the small synthetic molecule benzamidine and the polypeptide aprotinin.
This publication delves into their mechanisms of action, quantitatively compares their inhibitory performance against key proteases, and provides detailed experimental protocols to empower researchers in their experimental design.
At a Glance: Key Differences and Performance
This compound is a synthetic, reversible competitive inhibitor of trypsin-like serine proteases.[1] In contrast, aprotinin, a naturally occurring polypeptide from bovine lung, is also a reversible competitive inhibitor but boasts a broader spectrum of activity and significantly higher potency against many common serine proteases.[2]
Quantitative Comparison of Inhibitory Potency
The efficacy of a protease inhibitor is best described by its inhibition constant (Ki), with a lower Ki value indicating greater potency. The following table summarizes the Ki values for this compound and aprotinin against a range of common serine proteases, compiled from various sources.
| Target Protease | This compound (Ki) | Aprotinin (Ki) |
| Trypsin | 19 µM[3], 35 µM[4] | 0.06 pM |
| Plasmin | 350 µM[4] | 4.0 nM |
| Thrombin | 220 µM[4] | - |
| Plasma Kallikrein | - | 30 nM |
| Tissue Kallikrein | - | 1.0 nM |
| Chymotrypsin | - | 9 nM |
| Factor Xa | - | - |
| uPA (urokinase-type Plasminogen Activator) | - | 8.0 µM |
| Tryptase | - | - |
| Acrosin | 4 µM[3] | Weak inhibition |
Note: A direct comparison of Ki values should be made with caution as experimental conditions can vary between studies. The data presented here is for comparative purposes.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and aprotinin function as competitive inhibitors, binding to the active site of serine proteases and preventing the binding and cleavage of their natural substrates.
This compound , being a small molecule, directly interacts with the active site of trypsin-like enzymes.[5]
Aprotinin , a 58-amino acid polypeptide, has a structure that is highly complementary to the active sites of many serine proteases, allowing for very tight and specific binding.[6] This structural advantage contributes to its significantly lower Ki values and broader inhibitory profile.
Signaling Pathway in Focus: The Coagulation Cascade
Both this compound and aprotinin impact the coagulation cascade, a critical physiological pathway involving a series of serine protease activations. Aprotinin, in particular, has a pronounced effect by inhibiting multiple factors in this cascade, including plasma kallikrein.[7]
Caption: Inhibition of the Coagulation Cascade.
Experimental Protocols: A Guide to Comparing Inhibitor Potency
To quantitatively compare the inhibitory performance of this compound and aprotinin, a chromogenic serine protease inhibition assay can be employed. This protocol provides a detailed methodology for determining the inhibition constant (Ki) of each inhibitor.
Objective
To determine and compare the inhibitory potency (Ki) of this compound and aprotinin against a specific serine protease (e.g., trypsin).
Materials
-
Serine Protease: e.g., Trypsin (from bovine pancreas)
-
Chromogenic Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Inhibitors: this compound hydrochloride, Aprotinin
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for Protease Inhibition Assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a stock solution of the serine protease (e.g., 1 mg/mL trypsin in 1 mM HCl).
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM L-BAPNA in DMSO).
-
Prepare stock solutions of the inhibitors (e.g., 100 mM this compound in water, 1 mg/mL aprotinin in water).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the serine protease to each well (except for the blank).
-
Add varying concentrations of the inhibitor (this compound or aprotinin) to the wells. Include a control well with no inhibitor.
-
Bring the final volume in each well to a consistent level with the assay buffer.
-
-
Pre-incubation:
-
Incubate the microplate at the assay temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of the chromogenic substrate to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment.
-
Conclusion: Selecting the Right Inhibitor for Your Needs
The choice between this compound and aprotinin is highly dependent on the specific research application.
This compound is a cost-effective, small-molecule inhibitor suitable for applications where a reversible, competitive inhibitor of trypsin-like serine proteases is required. Its lower potency may be sufficient for general protease inhibition in cell lysates, particularly from yeast.[8]
Aprotinin , with its high potency and broad-spectrum activity, is the inhibitor of choice for applications requiring robust and efficient inhibition of a wider range of serine proteases, especially in mammalian systems.[2] Its effectiveness in preventing protein degradation during purification and in functional assays involving the coagulation and fibrinolytic systems is well-documented.[6]
By understanding the quantitative differences in their inhibitory performance and their distinct mechanisms of action, researchers can make an informed decision to select the most appropriate serine protease inhibitor to achieve their experimental goals with precision and reliability.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. scielo.br [scielo.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Aprotinin Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. serva.de [serva.de]
AEBSF: A Nontoxic and Stable Alternative to Benzamidine for Serine Protease Inhibition
In the landscape of biochemical research and drug development, the effective inhibition of serine proteases is paramount for preserving protein integrity and studying cellular processes. For decades, benzamidine has been a widely used reversible competitive inhibitor of these enzymes. However, the emergence of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) presents researchers with a compelling alternative, offering a distinct mechanism of action coupled with a superior safety and stability profile. This guide provides an objective comparison of AEBSF and this compound, supported by experimental data, to inform the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Key Differences Between AEBSF and this compound
| Feature | AEBSF (Pefabloc SC) | This compound |
| Mechanism of Action | Irreversible, covalent modification of the active site serine residue.[1] | Reversible, competitive inhibitor that binds to the enzyme's active site.[2] |
| Inhibition Type | Irreversible | Reversible |
| Toxicity | Significantly lower toxicity. | Higher relative toxicity. |
| Stability in Aqueous Solution | Highly stable, especially at neutral and slightly acidic pH.[1] | Less stable; solutions are recommended to be prepared fresh. |
| Solubility | Readily soluble in water. | Soluble in water. |
| Common Working Concentration | 0.1 - 1.0 mM[3] | 1 mM for general protease inhibition. |
Quantitative Comparison of Performance
A direct quantitative comparison of AEBSF and this compound is influenced by their different mechanisms of inhibition. The efficacy of the irreversible inhibitor AEBSF is often measured by second-order rate constants, while the potency of the reversible inhibitor this compound is typically expressed as the inhibition constant (Ki).
Toxicity Profile
AEBSF exhibits a significantly lower toxicity profile compared to many other serine protease inhibitors, making it a safer choice for both in vitro and in vivo studies.
| Inhibitor | LD50 (Oral, Mouse) | Reference |
| AEBSF | 2834 mg/kg | [1] |
| This compound | Not readily available |
Inhibitory Activity
The following tables summarize the available data on the inhibitory activity of AEBSF and this compound against common serine proteases. It is important to note that a direct comparison of these values is challenging due to the different methodologies used to assess irreversible and reversible inhibitors.
AEBSF: Second-Order Rate Constants (kapp/[I] in L·mol⁻¹·s⁻¹)
| Protease | Rate Constant | Reference |
| Trypsin | 14.0 | [1] |
| Chymotrypsin | 18.7 | [1] |
| Plasmin | 0.36 | [1] |
| Thrombin | 1.62 | [1] |
| Plasma Kallikrein | 0.68 | [1] |
| Glandular Kallikrein | 0.19 | [1] |
This compound: Inhibition Constants (Ki)
| Protease | Ki (µM) | Reference |
| Trypsin | 35 | [4] |
| Plasmin | 350 | [4] |
| Thrombin | 220 | [4] |
Impact on Cellular Signaling Pathways
Both AEBSF and this compound can be utilized to dissect the role of serine proteases in various signaling cascades.
AEBSF has been shown to inhibit the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) by targeting Site-1-Protease (S1P), a key enzyme in cholesterol and fatty acid metabolism.[5] Additionally, as a serine protease inhibitor, AEBSF can modulate inflammatory pathways, such as the NF-κB signaling cascade, which is often regulated by upstream proteases.[6]
This compound and its derivatives have been observed to affect Protease-Activated Receptor (PAR) signaling, which plays a crucial role in thrombosis, inflammation, and cancer progression. Furthermore, some this compound derivatives have demonstrated the ability to inhibit the growth of colon carcinoma cells by suppressing the expression of nuclear oncogenes.
Visualizing the NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of an upstream serine protease by AEBSF can block the activation of the IKK complex, thereby preventing NF-κB-mediated gene expression.
Experimental Protocols
To facilitate a direct comparison of AEBSF and this compound in your own laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Comparative Protease Inhibition Assay (Chromogenic Substrate)
Objective: To determine and compare the inhibitory potency (IC50 for AEBSF and Ki for this compound) of the two inhibitors against a specific serine protease (e.g., trypsin).
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic substrate for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
AEBSF hydrochloride
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of AEBSF in sterile water.
-
Prepare a 100 mM stock solution of this compound in sterile water.
-
Prepare a 1 mg/mL stock solution of the protease in assay buffer.
-
Prepare a 10 mM stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
-
Prepare Working Solutions:
-
Create a serial dilution of AEBSF and this compound in assay buffer to cover a range of concentrations (e.g., 0.01 µM to 1000 µM).
-
Dilute the protease stock solution to the final working concentration in assay buffer.
-
Dilute the substrate stock solution to the final working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the respective wells in triplicate. For control wells (no inhibitor), add 10 µL of assay buffer.
-
Add 20 µL of the diluted protease solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
For AEBSF, determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
For this compound, determine the Ki value using appropriate enzyme kinetics models (e.g., Dixon plot or non-linear regression).
-
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of AEBSF and this compound on a relevant cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
AEBSF hydrochloride
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of AEBSF and this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of inhibitors in triplicate. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability versus the inhibitor concentration and determine the CC50 (the concentration at which 50% of cell viability is lost) for each inhibitor.
-
Visualizing the Experimental Workflow
Caption: A logical workflow for the direct comparison of the efficacy and cytotoxicity of AEBSF and this compound.
Conclusion: Making an Informed Choice
The selection between AEBSF and this compound hinges on the specific experimental requirements.
AEBSF is the preferred choice when:
-
Low toxicity is critical: For cell culture experiments, in vivo studies, or applications where maintaining cellular health is paramount, AEBSF's lower toxicity is a significant advantage.[7]
-
Long-term inhibition is needed: Its high stability in aqueous solutions ensures sustained protease inhibition over extended periods without the need for frequent re-addition.[1]
-
Irreversible inhibition is desired: For applications requiring complete and permanent inactivation of serine proteases, such as in protein purification, AEBSF is highly effective.[1]
This compound may be considered when:
-
Reversible inhibition is required: In studies where the modulation of protease activity needs to be reversible, this compound's competitive binding mechanism is advantageous.
-
A well-characterized, traditional inhibitor is preferred: this compound has a long history of use in a wide range of biochemical assays.
Logical Relationship Diagram
Caption: The decision between AEBSF and this compound is guided by their distinct properties, with AEBSF emerging as a safer and more stable option.
References
- 1. mpbio.com [mpbio.com]
- 2. Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Serine protease Rv2569c inhibits inflammatory response and promotes intracellular survival of Mycobacterium tuberculosis by targeting the RhoG-NF-κB-NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Battle of Protease Inhibitors: Benzamidine vs. PMSF
In the landscape of biochemical research and drug development, safeguarding proteins from degradation is paramount. Serine proteases, a ubiquitous class of enzymes that cleave peptide bonds, are often the primary culprits behind unwanted proteolysis during experimental procedures. For decades, two inhibitors, benzamidine and phenylmethylsulfonyl fluoride (PMSF), have been mainstays in the researcher's toolkit to combat this issue. This guide provides an objective comparison of their stability and effectiveness, supported by experimental data and detailed protocols, to aid scientists in selecting the optimal inhibitor for their specific needs.
At a Glance: Key Differences
While both this compound and PMSF target serine proteases, they do so through fundamentally different mechanisms and exhibit distinct chemical properties. PMSF is an irreversible inhibitor that covalently modifies the active site serine residue of the protease.[1][2] In contrast, this compound acts as a reversible competitive inhibitor, binding to the active site but not forming a permanent bond.[3][4][5] This distinction has significant implications for their application and efficacy.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key characteristics of this compound and PMSF, providing a quantitative basis for comparison. It is important to note that direct side-by-side comparative studies are not always available in the literature, and thus some data is presented from individual studies.
| Feature | This compound | PMSF (Phenylmethylsulfonyl fluoride) |
| Inhibition Mechanism | Reversible, competitive[3][5][6] | Irreversible, covalent modification[1][2] |
| Typical Working Conc. | 0.5 - 4.0 mM[4] | 0.1 - 1.0 mM[1][7] |
| Aqueous Stability | More stable than PMSF, but sensitive to oxidation. Fresh solutions are recommended.[4][8] Aqueous solutions are not recommended for storage for more than one day.[7] | Highly unstable in aqueous solutions, especially at alkaline pH.[9][10][11] |
| Half-life in Aqueous Solution | Data not readily available. Recommended to be prepared fresh.[4][8] | ~110 min at pH 7.0 (25°C)[10] ~55 min at pH 7.5 (25°C)[10] ~35 min at pH 8.0 (25°C)[9][10] |
| Toxicity | Generally considered less toxic than PMSF. | Highly toxic and corrosive.[10][12] |
| Solubility | Soluble in water (approx. 50 mg/mL with heating), ethanol, and DMSO.[7][8] | Poorly soluble in water; stock solutions typically prepared in anhydrous ethanol, isopropanol, or DMSO.[1][7][9] |
Effectiveness: A Look at Inhibitory Constants
The effectiveness of an inhibitor is often quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency. While PMSF's irreversible nature makes direct Kᵢ determination complex, Kᵢ values for the reversible inhibitor this compound against several common serine proteases have been reported.
| Target Protease | This compound Kᵢ (µM) |
| Trypsin | 21[9], 35[13] |
| Thrombin | 220[13], 320[9] |
| Plasmin | 350[13] |
| Tryptase | 20[9] |
| uPA | 97[9] |
| Factor Xa | 110[9] |
| tPA | 750[9] |
Mechanism of Action Visualized
The distinct mechanisms of inhibition for PMSF and this compound are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. competition of thrombin and my protein on this compound beads - Protein and Proteomics [protocol-online.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PMSF - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Validating Protease Inhibition: The Benzamidine Activity Assay in Focus
For researchers, scientists, and drug development professionals, accurately validating protease inhibition is a critical step in understanding enzyme function and developing novel therapeutics. The benzamidine activity assay is a well-established, competitive, and spectrophotometric method, particularly for serine proteases like trypsin. This guide provides a comprehensive comparison of the this compound assay with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Principles of Protease Inhibition Assays
At its core, a protease inhibition assay measures the reduction in the catalytic activity of a protease in the presence of a potential inhibitor. The this compound assay is a classic example of a competitive inhibition assay. This compound, a small molecule, structurally mimics the side chains of arginine and lysine, which are the natural substrates for trypsin and other serine proteases. By binding to the active site of the enzyme, this compound directly competes with the substrate, thereby reducing the rate of product formation. This change in enzymatic activity can be monitored using a chromogenic substrate that releases a colored product upon cleavage.
Alternatives to the this compound assay include Fluorescence Resonance Energy Transfer (FRET) and casein-based assays. FRET assays utilize a substrate labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Casein-based assays employ casein, a protein rich in potential cleavage sites, which can be labeled with a dye. Protease activity is determined by measuring the release of soluble, dye-labeled peptides after precipitation of the undigested casein.
Comparative Analysis of Protease Inhibition Assays
The choice of assay depends on several factors including the specific protease, the nature of the inhibitor, and the desired throughput and sensitivity. The following table summarizes the key characteristics of the this compound assay and its common alternatives.
| Feature | This compound Activity Assay | FRET-Based Assay | Casein-Based Assay |
| Principle | Competitive, Spectrophotometric | Fluorometric, Cleavage-based | Spectrophotometric or Fluorometric, Cleavage-based |
| Typical Substrate | Chromogenic small molecules (e.g., BAEE, L-BAPNA) | Fluorophore-quencher labeled peptides | Labeled casein |
| Detection Method | Absorbance (UV-Vis) | Fluorescence Intensity | Absorbance or Fluorescence |
| Advantages | Cost-effective, well-established, provides direct competitive binding information. | High sensitivity, suitable for high-throughput screening. | Uses a more "natural" protein substrate, good for general protease activity. |
| Disadvantages | Lower sensitivity than FRET, potential for interference from colored compounds. | Can be expensive, potential for fluorescence interference. | Lower sensitivity, less specific, can be laborious. |
Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table provides a comparison of reported inhibition values for this compound and other inhibitors against various proteases, as determined by different assay methods.
| Protease | Inhibitor | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| Trypsin | This compound | Spectrophotometric | 19[1] | - | [1] |
| Trypsin | This compound | Spectrophotometric | 35[2] | - | [2] |
| Trypsin | TEG-Benzamidine Derivative | Spectrophotometric | - | 79 | [3] |
| Plasmin | This compound | Spectrophotometric | 350[2] | - | [2] |
| Thrombin | This compound | Spectrophotometric | 220[2] | - | [2] |
| Boar Sperm Acrosin | This compound | Not Specified | 4[1] | - | [1] |
Experimental Protocols
Detailed Protocol for a this compound Competitive Inhibition Assay for Trypsin
This protocol is adapted from established methods for determining trypsin inhibition using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound hydrochloride solutions of varying concentrations
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (e.g., 0.25 mM in buffer)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0
-
Spectrophotometer capable of reading at 253 nm
-
Cuvettes
Procedure:
-
Prepare Reagents: Prepare fresh solutions of trypsin, this compound, and BAEE in the assay buffer.
-
Set up the Reaction: In a cuvette, combine the assay buffer, a specific volume of the trypsin solution, and varying concentrations of the this compound inhibitor solution. The total volume should be kept constant.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 1 minute) to allow for binding equilibrium to be reached.
-
Initiate the Reaction: Add the BAEE substrate solution to the cuvette to start the enzymatic reaction.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 247 nm over a set period (e.g., 1-5 minutes)[3]. The rate of increase in absorbance is proportional to the trypsin activity.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each this compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Protocol for a FRET-Based Protease Inhibition Assay
This protocol provides a general framework for a FRET-based assay.
Materials:
-
Protease of interest
-
FRET-labeled peptide substrate specific for the protease
-
Inhibitor solutions of varying concentrations
-
Assay Buffer appropriate for the protease
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve the FRET substrate and inhibitors in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Set up the Assay Plate: In a microplate, add the assay buffer, the protease solution, and the inhibitor solutions at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the Reaction: Add the FRET substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and underlying principles.
Conclusion
Validating protease inhibition is a multifaceted process that requires careful consideration of the assay methodology. The this compound activity assay remains a valuable tool for characterizing competitive inhibitors of serine proteases, offering a cost-effective and direct measure of binding to the active site. However, for applications requiring higher sensitivity or high-throughput screening, FRET-based assays may be more suitable. Casein-based assays provide a good alternative for assessing general proteolytic activity against a larger protein substrate. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate assay to validate their findings and advance their research in drug discovery and beyond.
References
Quantitative Structure-Activity Relationship of Benzamidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of benzamidine derivatives, focusing on their application as both Factor Xa inhibitors and antimicrobial agents. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of a general QSAR workflow and the coagulation cascade are included to facilitate understanding.
Factor Xa Inhibitors
This compound derivatives have been extensively studied as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The positively charged this compound moiety effectively mimics the natural substrate of Factor Xa, anchoring the inhibitor to the S1 pocket of the enzyme. QSAR studies have been instrumental in optimizing the potency and selectivity of these inhibitors.
Quantitative Data for this compound Derivatives as Factor Xa Inhibitors
| Compound ID | P1 Group | Ki (nM) | Reference |
| SQ311 | 1-Aminoisoquinoline | 0.33 | [1] |
| 1 | 3-Benzylamine | - | [1] |
| 2 | 3-Aminobenzisoxazole | - | [1] |
| 3 | 3-Phenylcarboxamide | - | [1] |
| 4 | 4-Methoxyphenyl | - | [1] |
| SR374 | Aminobenzisoxazole | 0.35 | [2] |
| ST368 | Chloroaniline | 1.5 | [3] |
Note: Specific Ki values for compounds 1-4 were not provided in the abstract; however, they were part of a study that led to the discovery of SQ311, which has a reported Ki of 0.33 nM.[1]
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
This protocol outlines the determination of the inhibitory activity of this compound derivatives against Factor Xa using a chromogenic assay.[4][5][6][7]
Materials:
-
Human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human Factor Xa in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed volume of the Factor Xa solution to each well of the 96-well microplate.
-
Add the different concentrations of the test compounds to the wells containing Factor Xa and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Following incubation, add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
The residual Factor Xa activity is determined by measuring the absorbance of the colored product released from the substrate at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The absorbance is inversely proportional to the inhibitory activity of the compound.
-
The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is calculated by plotting the absorbance against the inhibitor concentration.
Antimicrobial Agents
This compound derivatives have also demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Quantitative Data for this compound Derivatives as Antimicrobial Agents
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| NBA (Novel this compound Analogues) | P. gingivalis | 31.25 - 125 | [8] |
| E. coli | 31.25 - 125 | [8] | |
| S. aureus | 31.25 - 125 | [8] | |
| S. epidermidis | 31.25 - 125 | [8] | |
| P. aeruginosa | 31.25 - 125 | [8] | |
| S. pyogenes | 31.25 - 125 | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Micro Broth Dilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains using the micro broth dilution method.[8]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well microplate.
-
Prepare a standardized bacterial inoculum and dilute it to the desired final concentration in the growth medium.
-
Add a fixed volume of the diluted bacterial suspension to each well of the microplate containing the test compound dilutions.
-
Include positive control wells (bacteria and medium without inhibitor) and negative control wells (medium only).
-
Incubate the microplates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
General QSAR Workflow
Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.
Coagulation Cascade and the Role of Factor Xa
Caption: The coagulation cascade highlighting Factor Xa as a key target for this compound derivatives.
References
- 1. Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonthis compound tetrazole derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonthis compound isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 8. Synthesis, Characterization and Biological Evaluation of Novel this compound Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamidine and Other Serine Protease Inhibitors for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate serine protease inhibitor is a critical decision that can significantly impact experimental outcomes and the success of therapeutic strategies. This guide provides a comprehensive, data-driven comparison of benzamidine and other commonly used serine protease inhibitors, offering insights into their efficacy, mechanism of action, and practical applications.
At a Glance: this compound as a Serine Protease Inhibitor
This compound is a well-established, reversible, and competitive inhibitor of trypsin-like serine proteases. Its small, aromatic structure allows it to bind to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. It is widely used in protein purification protocols to prevent the degradation of target proteins by endogenous proteases.
Quantitative Comparison of Inhibitor Potency
The efficacy of a protease inhibitor is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the inhibitory activity of this compound and other selected serine protease inhibitors against various serine proteases.
| Inhibitor | Target Protease | Kᵢ (µM) | IC₅₀ (µM) | Notes |
| This compound | Trypsin | 35[1] | - | Reversible, competitive inhibitor. |
| Plasmin | 350[1] | - | Lower affinity compared to trypsin. | |
| Thrombin | 220[1] | - | Moderate inhibitor. | |
| Aprotinin | Trypsin | 0.00006 (Kd) | - | Natural polypeptide inhibitor, high affinity. |
| Plasmin | 0.001 | - | Potent inhibitor of fibrinolysis. | |
| Chymotrypsin | 0.09 | - | Also inhibits chymotrypsin. | |
| Leupeptin | Trypsin | 0.035 | - | Reversible inhibitor of serine and cysteine proteases. |
| Plasmin | 3.4 | - | Broader specificity than aprotinin. | |
| Cathepsin B | 0.006 | - | Also a potent inhibitor of cysteine proteases. | |
| PMSF | Serine Proteases | - | - | Irreversible inhibitor, reacts with the active site serine. Unstable in aqueous solutions. |
| AEBSF | Trypsin | - | 100 | Water-soluble alternative to PMSF, irreversible. |
| Chymotrypsin | - | 150 | ||
| Thrombin | - | 50 | ||
| Pentamidine | Plasmin | 2.1 | - | A bivalent this compound derivative with stronger inhibition. |
| tPA | 43 | - | ||
| Thrombin | 4.5 | - |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative analysis. A widely used method is the serine protease inhibition assay using a fluorogenic substrate.
Protocol: Determination of IC₅₀ for a Serine Protease Inhibitor
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific serine protease by 50%.
Materials:
-
Serine protease of interest (e.g., trypsin, thrombin)
-
Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
Inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Kₘ) for the enzyme.
-
Prepare a serial dilution of the inhibitor in the assay buffer. Typically, an 8- to 12-point dilution series is performed.
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the following:
-
Assay buffer
-
Inhibitor dilutions (or vehicle control, e.g., DMSO)
-
Protease solution
-
-
Include a "no enzyme" control (assay buffer and substrate only) to measure background fluorescence.
-
Include a "no inhibitor" control (assay buffer, protease, and vehicle) to determine 100% enzyme activity.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control to obtain the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Visualizing the Landscape of Serine Protease Inhibition
Mechanism of Serine Protease Inhibition
Serine proteases utilize a catalytic triad (serine, histidine, and aspartate) in their active site to hydrolyze peptide bonds. Competitive inhibitors like this compound bind to this active site, preventing substrate access.
Caption: Competitive inhibition of a serine protease by this compound.
The Coagulation Cascade: A Prime Target for Serine Protease Inhibitors
The blood coagulation cascade is a complex series of reactions involving numerous serine proteases (e.g., thrombin, Factor Xa) that ultimately leads to the formation of a fibrin clot. Inhibitors targeting these proteases are crucial anticoagulants.
Caption: Key serine proteases in the coagulation cascade.
The Fibrinolytic Pathway: Dissolving Clots
Fibrinolysis is the process of breaking down fibrin clots and is primarily mediated by the serine protease plasmin. Inhibitors of plasmin can be used to prevent excessive bleeding.
Caption: The central role of plasmin in fibrinolysis.
Conclusion
The choice of a serine protease inhibitor depends on the specific application, the target protease, and the desired characteristics of inhibition (reversible vs. irreversible, potency, and specificity). This compound remains a valuable and cost-effective tool for general protease inhibition during protein purification. However, for applications requiring higher potency or specificity, other inhibitors such as aprotinin for trypsin and plasmin, or more specialized synthetic inhibitors, may be more appropriate. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions in their experimental design and drug discovery efforts.
References
A Researcher's Guide to the Protease Inhibitor Benzamidine: Specificity and Applications
For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount for accurate experimental design and the development of targeted therapeutics. This guide provides a comprehensive comparison of benzamidine's inhibitory activity against a range of proteases, supported by experimental data and detailed protocols.
This compound is a well-established competitive inhibitor of serine proteases, enzymes that play crucial roles in a multitude of physiological and pathological processes. Its ability to mimic the guanidino group of arginine allows it to bind to the S1 pocket of trypsin-like serine proteases, effectively blocking their catalytic activity. This guide delves into the quantitative specifics of this inhibition, offering a clear comparison of its potency across different enzymes.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound varies significantly among different proteases. This specificity is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition.
The following table summarizes the Kᵢ values of this compound for several common serine proteases, providing a clear overview of its specificity profile.
| Protease | This compound Kᵢ (µM) |
| Tryptase | 20[1] |
| Trypsin | 19, 21, 35[1][2][3] |
| Plasmin | 350[2] |
| Thrombin | 220, 320[1][2] |
| Urokinase-type Plasminogen Activator (uPA) | 97[1] |
| Factor Xa | 110[1] |
| Tissue Plasminogen Activator (tPA) | 750[1] |
| Acrosin (boar sperm) | 4[3] |
As the data indicates, this compound is a potent inhibitor of trypsin and tryptase, with Kᵢ values in the low micromolar range. Its affinity for other proteases like plasmin, thrombin, and tPA is considerably lower, demonstrating its preferential inhibition of trypsin-like enzymes.
Experimental Protocol: Determining the Inhibition Constant (Kᵢ) of this compound for Trypsin
This section provides a detailed methodology for determining the Kᵢ of this compound for trypsin using a chromogenic substrate in a 96-well plate format.
Objective: To quantify the inhibitory potency of this compound against trypsin by determining its inhibition constant (Kᵢ).
Materials:
-
Enzyme: Trypsin from bovine pancreas
-
Inhibitor: this compound hydrochloride
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm, multichannel pipette.
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in assay buffer.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for the assay (e.g., 0 µM to 500 µM).
-
BAPNA Stock Solution: Prepare a 20 mM stock solution of BAPNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer to bring the final volume to 200 µL.
-
Varying concentrations of this compound solution.
-
Trypsin solution.
-
-
Include control wells:
-
No Enzyme Control: Assay buffer and substrate only (to measure substrate auto-hydrolysis).
-
No Inhibitor Control: Assay buffer, enzyme, and substrate (to measure uninhibited enzyme activity).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the BAPNA substrate to each well. The final substrate concentration should be varied (e.g., 0.1 mM to 2 mM) to determine the Michaelis-Menten constant (Kₘ).
-
Immediately begin kinetic measurements by reading the absorbance at 405 nm every 60 seconds for 15-30 minutes in a microplate reader pre-set to 37°C.
-
-
Data Analysis:
-
Calculate Initial Velocities (V₀): Determine the initial reaction rate for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.
-
Determine Kₘ and Vₘₐₓ: For the "no inhibitor" control, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ of trypsin for BAPNA.
-
Determine Kᵢ: To determine the inhibition constant for this compound, a competitive inhibitor, use a Dixon plot. Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration. The lines for the different substrate concentrations will intersect at a point where the x-coordinate is equal to -Kᵢ. Alternatively, perform a non-linear regression analysis of the velocity data at different substrate and inhibitor concentrations, fitting to the equation for competitive inhibition.
-
Visualizing Experimental and Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing protease inhibition and a simplified signaling pathway involving a serine protease.
Caption: Experimental workflow for determining the inhibition constant (Ki).
Certain serine proteases, such as thrombin and trypsin, act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[4][5] This activation initiates intracellular signaling cascades that regulate a variety of cellular processes.[4][5] this compound, by inhibiting these proteases, can modulate these signaling pathways.
Caption: Simplified PAR signaling pathway inhibited by this compound.
References
- 1. CHEM 245 - Serine proteases [guweb2.gonzaga.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by this compound-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. cdn.graphpad.com [cdn.graphpad.com]
Navigating the Specificity of Serine Protease Inhibition: A Comparative Guide to Benzamidine's Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a specific enzyme inhibitor is a critical step in ensuring the validity and success of their experiments. Benzamidine, a widely used reversible competitive inhibitor of serine proteases, is valued for its ability to prevent proteolytic degradation. However, its utility can be compromised by off-target effects. This guide provides an objective comparison of this compound's cross-reactivity with non-target enzymes, supported by experimental data, and contrasts its performance with other common serine protease inhibitors.
Understanding this compound's Inhibitory Profile
This compound primarily targets serine proteases by binding to the active site, mimicking the substrate and preventing catalysis. Its effectiveness varies significantly across different enzymes within this class and beyond. A thorough understanding of its inhibition constants (Ki) against a panel of enzymes is crucial for its appropriate application.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory activity of this compound and other commonly used protease inhibitors against a selection of serine proteases. Lower Ki or IC50 values indicate higher potency.
Table 1: Inhibition Constants (Ki) of this compound Against Various Serine Proteases
| Enzyme | Organism/Source | Ki (µM) |
| Trypsin | Bovine Pancreas | 18.4 - 35[1] |
| Thrombin | Human | 220[2] |
| Plasmin | Human | 350[2] |
| Factor Xa | Human | - |
| Acrosin | Boar Sperm | - |
| Batroxobin | Bothrops atrox venom | - |
| C1s | Human | - |
Table 2: Comparative Inhibition Profile of this compound and Alternative Serine Protease Inhibitors
| Inhibitor | Target Enzyme(s) | Ki / IC50 |
| This compound | Trypsin | Ki: 18.4 - 35 µM[1] |
| Thrombin | Ki: 220 µM[2] | |
| Plasmin | Ki: 350 µM[2] | |
| Aprotinin | Trypsin | Ki: 0.06 pM |
| Chymotrypsin | Ki: 9 nM | |
| Plasmin | Ki: 1 nM | |
| Kallikrein (plasma) | Ki: 30 nM | |
| Leupeptin | Trypsin | Ki: 0.13 nM[3] |
| Plasmin | - | |
| Cathepsin B | Ki: 7 nM[3] | |
| Papain | - |
Cross-Reactivity with Non-Target Enzyme Classes
An ideal inhibitor exhibits high selectivity for its intended target. While this compound is a potent inhibitor of many serine proteases, its activity against other protease classes is significantly lower.
-
Cysteine Proteases: Studies have shown that this compound is a poor inhibitor of papain-like cysteine proteases.[4]
-
Aspartyl Proteases: this compound does not significantly inhibit aspartyl proteases like pepsin.[2][3]
-
Metalloproteases: Information on the direct inhibition of matrix metalloproteinases (MMPs) or ADAMs (A Disintegrin and Metalloproteinase) by this compound is limited, but it is generally not considered an effective inhibitor for this class of enzymes.[5][6]
Experimental Protocols
Accurate determination of inhibitor potency is essential for comparative analysis. Below are detailed methodologies for commonly used in vitro inhibition assays.
Protocol 1: Determination of IC50 using a Chromogenic Substrate Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a serine protease using a substrate that releases a colored product upon cleavage.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Test inhibitor (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and dilute it in Assay Buffer to a final concentration at or below its Michaelis-Menten constant (Km).
-
Prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of each inhibitor dilution to triplicate wells.
-
Include control wells with Assay Buffer instead of the inhibitor (representing 100% enzyme activity).
-
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) in kinetic mode for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Ki for a Competitive Inhibitor
This method involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations to determine the inhibition constant (Ki).
Materials:
-
Same as Protocol 1, with a range of substrate concentrations.
Procedure:
-
Perform Kinetic Assays:
-
Set up a series of reactions with varying concentrations of the substrate.
-
For each substrate concentration, perform the assay in the absence and presence of several different concentrations of the competitive inhibitor.
-
-
Data Acquisition:
-
Measure the initial reaction velocities (V₀) for all conditions as described in Protocol 1.
-
-
Data Analysis:
-
Plot the data using a method such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or by performing a global non-linear regression fit to the Michaelis-Menten equation for competitive inhibition.
-
The Ki can be determined from the intersection of the lines on the plot or as a parameter from the non-linear regression analysis.[7][8]
-
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and the methods used to assess their specificity, the following diagrams are provided.
Caption: A typical workflow for identifying and characterizing the specificity of enzyme inhibitors.
Serine proteases, such as thrombin, play crucial roles in signaling pathways by activating Protease-Activated Receptors (PARs). Off-target inhibition of these proteases can have significant physiological consequences.
References
- 1. scielo.br [scielo.br]
- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MMPs and ADAM/ADAMTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Benzamidine's Inhibitory Constant (Ki) for Thrombin
This guide provides a comprehensive comparison of the inhibitory constant (Ki) of benzamidine against human α-thrombin, juxtaposed with other notable direct thrombin inhibitors. Detailed experimental protocols for the determination of these values are provided, alongside visual representations of the underlying biochemical pathways and experimental workflows to support researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Thrombin Inhibitor Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency, with a lower Ki value indicating a stronger inhibition of the target enzyme. This compound, a competitive inhibitor of serine proteases, is often used as a reference compound in thrombin inhibition studies. Its affinity for thrombin is compared with other well-established direct thrombin inhibitors in the table below.
| Inhibitor | Chemical Class | Ki for Thrombin |
| This compound | Amidine | ~220 µM[1][2] |
| Argatroban | Piperidinedicarboxylic acid derivative | ~0.019 - 0.04 µM[3][4] |
| Dabigatran | Benzimidazole derivative | ~4.5 nM (0.0045 µM)[3] |
Note: Ki values can vary based on experimental conditions such as pH, temperature, and the specific assay used.
Experimental Protocol for Ki Determination of a Thrombin Inhibitor
The following protocol outlines a standard chromogenic substrate assay for determining the inhibitory constant (Ki) of a competitive inhibitor against thrombin.
1. Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, which releases a colored product (typically p-nitroaniline, pNA). The rate of pNA release, monitored spectrophotometrically at 405 nm, is proportional to the active thrombin concentration. In the presence of a competitive inhibitor, the rate of substrate cleavage is reduced. The Ki is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
2. Materials:
-
Human α-thrombin
-
Inhibitor (e.g., this compound)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 8.3
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements at 405 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a stock solution of the chromogenic substrate in sterile, deionized water.
-
Create a series of dilutions of the inhibitor in the assay buffer.
-
Create a series of dilutions of the chromogenic substrate in the assay buffer.
-
-
Assay Performance:
-
To the wells of a 96-well microtiter plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the designated wells.
-
Add a fixed concentration of human α-thrombin to all wells (except for the blank).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding varying concentrations of the chromogenic substrate to the wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot.
-
4. Data Analysis:
-
Michaelis-Menten & Lineweaver-Burk Plots: To determine the mode of inhibition, initial velocities are measured at different substrate concentrations in the presence and absence of the inhibitor. The data can be plotted as V₀ versus substrate concentration [S] (Michaelis-Menten) or as 1/V₀ versus 1/[S] (Lineweaver-Burk). For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase.
-
Ki Determination: The Ki can be determined using a Dixon plot, where the reciprocal of the initial velocity (1/V₀) is plotted against the inhibitor concentration at different substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki. Alternatively, the Ki can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
-
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological role of thrombin, the following diagrams are provided.
Caption: Workflow for Ki determination of a thrombin inhibitor.
Caption: Thrombin's role in the coagulation cascade and its inhibition.
Thrombin is a key serine protease that plays a central role in the blood coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form a stable blood clot.[1][5][6] Direct thrombin inhibitors, such as this compound, bind to the active site of thrombin, thereby blocking its enzymatic activity and preventing fibrin formation.[7] Understanding the kinetics of this inhibition is fundamental for the development and validation of new anticoagulant therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling the Power of Multivalency: A Comparative Guide to Monovalent and Multivalent Benzamidine Inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and specific enzyme inhibitors is a perpetual frontier. This guide provides an objective comparison of monovalent and multivalent benzamidine inhibitors, a class of compounds critical for targeting serine proteases. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to illuminate the strategic advantages of multivalency in inhibitor design.
This compound, a well-established competitive inhibitor of serine proteases like plasmin and trypsin, serves as a foundational scaffold for inhibitor development.[1][2][3] Its interaction with the active site of these enzymes is the basis for its inhibitory effect.[2] While monovalent this compound derivatives have long been utilized, recent research has highlighted the significantly enhanced efficacy of multivalent constructs, which feature multiple this compound moieties tethered to a central scaffold.[4][5] This guide will delve into the quantitative differences in their inhibitory potential and the underlying mechanisms driving this enhancement.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of monovalent, bivalent, and trivalent this compound derivatives against human plasmin has been systematically evaluated. The inhibition constant (Ki), a measure of the inhibitor's binding affinity where a smaller value indicates greater potency, serves as the primary metric for comparison.[4]
| Inhibitor Type | Valency | Linker (dPEG) | Inhibition Constant (Ki) in µM |
| m-dPEGx-AMB | Monovalent | x=2, 4, 12, 24 | 259.4 - 1395 |
| Bis-dPEGx-AMB | Bivalent | x=2, 5, 13, 25 | 2.1 - 290.4 |
| Tri-dPEGx-AMB | Trivalent | x=0, 4, 8, 12 | 3.9 - 241.9 |
| Pentamidine | Bivalent | Short (~0.9 nm) | 2.1 ± 0.8 |
| Tri-AMB | Trivalent | Shortest | 3.9 ± 1.7 |
Data sourced from "Multivalent this compound Molecules for Plasmin Inhibition: Effect of Valency and Linker Length"[4]
The data clearly demonstrates that multivalent inhibitors, particularly those with shorter linkers, exhibit significantly lower Ki values, indicating a much stronger inhibitory effect compared to their monovalent counterparts.[4] For instance, the most potent bivalent and trivalent inhibitors (Pentamidine and Tri-AMB) are orders of magnitude more effective than the monovalent derivatives.[4][5]
Mechanism of Action: The Advantage of Statistical Rebinding
The superior efficacy of multivalent inhibitors is attributed to a phenomenon known as "statistical rebinding".[4][5] A monovalent inhibitor binds and dissociates from the enzyme's active site in a simple equilibrium. In contrast, a multivalent inhibitor, upon dissociation of one of its this compound moieties, maintains a high local concentration of other inhibitor groups in the vicinity of the active site. This proximity dramatically increases the probability of another this compound unit rebinding to the active site before the entire multivalent molecule diffuses away. This rapid rebinding effectively reduces the overall dissociation rate, leading to a much stronger apparent binding affinity and more potent inhibition.
Experimental Protocols
Synthesis of Multivalent this compound Inhibitors (General Workflow)
The synthesis of multivalent this compound inhibitors generally involves the coupling of a monovalent this compound precursor to a multivalent scaffold using appropriate linker chemistry. The following diagram illustrates a generalized workflow.
Plasmin Inhibition Assay for Ki Determination
This protocol outlines the key steps for determining the inhibition constant (Ki) of this compound derivatives against plasmin using the chromogenic substrate S-2251 and Dixon plot analysis.
Materials:
-
Human Plasmin
-
Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Monovalent and multivalent this compound inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in Tris buffer.
-
Prepare a stock solution of the S-2251 substrate in sterile water.
-
Prepare serial dilutions of the monovalent and multivalent inhibitors in Tris buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of human plasmin to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add varying concentrations of the S-2251 substrate to the wells. It is recommended to use at least three different substrate concentrations.
-
The final volume in each well should be constant, adjusted with Tris buffer.
-
-
Incubation and Measurement:
-
Initiate the reaction by adding the S-2251 substrate.
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic read). The rate of p-nitroaniline (pNA) release is proportional to plasmin activity.
-
-
Data Analysis (Dixon Plot):
-
Calculate the initial reaction velocity (V) for each inhibitor and substrate concentration from the linear portion of the absorbance vs. time curve.
-
Create a Dixon plot by graphing the reciprocal of the initial velocity (1/V) on the y-axis against the inhibitor concentration ([I]) on the x-axis for each substrate concentration.
-
The lines for different substrate concentrations will intersect at a point. The x-coordinate of this intersection point is equal to -Ki.
-
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Benzamidine Disposal Procedures
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of benzamidine, a common serine protease inhibitor used in laboratory settings. Following these guidelines will help protect personnel, prevent environmental contamination, and ensure regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] Always handle this compound in a well-ventilated area.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is present. | Prevents inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4]
-
Segregation and Collection :
-
Container Management :
-
Storage :
-
Arranging for Disposal :
-
Disposal of Empty Containers :
Spill Management
In the event of a this compound spill, take the following immediate actions:
-
Evacuate : If the spill is large or in a poorly ventilated space, evacuate the immediate area.[1]
-
Alert : Notify your supervisor and the institutional EHS department.[1]
-
Contain : Use appropriate absorbent materials (e.g., spill pillows, absorbent pads) to contain the spill.[1]
-
Clean-up : While wearing the appropriate PPE, clean up the spill. For dry spills, use dry clean-up procedures and avoid generating dust.[2] Collect all contaminated materials in a sealed container and label it as hazardous waste.[1][2]
-
Decontaminate : Decontaminate the spill area.[1]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Environmental and Health Hazards
This compound and its related compounds should be handled as hazardous substances. While specific environmental data for this compound is not extensively detailed in the provided results, the general principle for chemical waste is to prevent its release into the environment, especially into sewer systems and waterways.[1] Structurally similar compounds are known to be toxic to aquatic life.[4] Exposure to this compound can cause skin, eye, and respiratory tract irritation.[3][5][7] It is classified as a carcinogen by several agencies.[8] Therefore, treating all this compound waste as hazardous is a necessary precaution.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Human health perspectives on environmental exposure to benzidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzamidine
Essential Safety and Handling Guide for Benzamidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
This compound hydrochloride is a competitive serine protease inhibitor commonly used in protein purification to prevent proteolytic degradation. While a valuable tool, it presents hazards that necessitate careful handling. Adherence to the following procedures is critical for personnel safety and to maintain a safe laboratory environment.
Hazardous Properties of this compound
This compound is classified as a hazardous substance.[1] It is crucial to be aware of its potential health effects to implement appropriate safety measures.
-
Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4]
-
Inhalation: Inhalation of dust can lead to respiratory irritation.[1][2]
-
Combustibility: While not highly flammable, this compound is a combustible solid. Dust clouds may form explosive mixtures with air.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[5][6][7] A face shield should be used when there is a risk of splashing.[5] | Protects against airborne dust particles and accidental splashes of solutions containing this compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][8] A lab coat or a chemical-resistant apron should be worn.[5][6][8] | Prevents direct skin contact, which can cause irritation.[2] |
| Respiratory Protection | A NIOSH-approved respirator should be used when ventilation is inadequate or if dust is generated.[2][5][9] Handling should occur in a fume hood. | Protects the respiratory system from irritation caused by inhaling this compound dust.[1][4] |
| Body Protection | Standard laboratory clothing that fully covers the legs and closed-toe shoes are required. | Provides a general barrier against accidental spills and contamination. |
Quantitative Data Summary
The following table provides key quantitative data for this compound hydrochloride.
| Property | Value |
| Acute Toxicity | Intraperitoneal LD50: 580 mg/kg (mouse) |
| Solubility | Ethanol: ~10 mg/mL[10]DMSO and DMF: ~25 mg/mL[10]PBS (pH 7.2): ~3 mg/mL[10] |
| GHS Hazard Statements | H315: Causes skin irritation[3][4]H319: Causes serious eye irritation[3][4]H335: May cause respiratory irritation[3][4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]P264: Wash thoroughly after handling[3]P280: Wear protective gloves/protective clothing/eye protection/face protection[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for minimizing risks associated with this compound.
Safe Handling Protocol
The following step-by-step protocol should be followed when working with this compound:
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5][11]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][5][6]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
-
Handling the Chemical :
-
When handling the solid form of this compound, take care to avoid generating dust.[2][5][9]
-
Use a spatula or other appropriate tools for transferring the powder.
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[2][4][9]
-
Wash hands thoroughly with soap and water after handling is complete.[2][3][10]
-
-
Storage :
Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Control and Clean-up :
-
For small, dry spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.[2][3]
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][3][5]
-
After the material has been collected, decontaminate the area with an appropriate solvent and then wash with soap and water.
-
-
Ventilation : Ensure adequate ventilation during the cleanup process.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
First Aid Measures
Immediate action is critical in the event of exposure:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove any contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion : If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.[2]
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.proteinark.com [cdn.proteinark.com]
- 5. benchchem.com [benchchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
